Tnik-IN-4
Description
Properties
Molecular Formula |
C20H16FN3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-(6-amino-5-methoxy-3-pyridinyl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23) |
InChI Key |
RQFMJZLSYXPUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-4: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the mechanism of action for Tnik-IN-4, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). It details the molecular interactions, impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction: TNIK as a Therapeutic Target
TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[1][2][3] It has emerged as a significant therapeutic target due to its integral role in multiple cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction.[4] Most notably, TNIK is an essential activator within the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer.[5]
In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. Its kinase activity is crucial for phosphorylating TCF4, which subsequently drives the transcription of Wnt target genes responsible for cell proliferation and survival. Given that over 90% of colorectal cancers harbor mutations that lead to aberrant Wnt pathway activation, inhibiting TNIK presents a promising strategy to suppress tumorigenesis at a downstream node of the pathway. This compound is a small molecule developed for this purpose, showing potent inhibitory effects.
This compound: Core Mechanism of Action
This compound functions as a direct inhibitor of the TNIK enzyme. Its primary mechanism involves binding to the kinase domain, likely competing with ATP, thereby preventing the phosphorylation of its downstream substrates. This inhibition has profound effects on Wnt-dependent cellular processes.
Inhibition of the Wnt/β-catenin Signaling Pathway
The central mechanism of this compound is the disruption of the Wnt/β-catenin signaling cascade at the point of transcriptional activation.
-
Binding to TNIK: this compound binds to the TNIK kinase, inactivating its enzymatic function.
-
Prevention of TCF4 Phosphorylation: By inhibiting TNIK, the inhibitor prevents the phosphorylation of TCF4, a critical step for the activation of the TCF4/β-catenin transcriptional complex.
-
Downregulation of Wnt Target Genes: The inactivation of the transcriptional complex leads to the suppression of Wnt target genes (e.g., c-MYC, Axin2, CCND1). This effectively halts the proliferative signals driven by the aberrant Wnt pathway.
Cellular Consequences
The biochemical inhibition of TNIK translates to significant cellular effects. This compound has demonstrated potent anti-proliferative activity against colorectal cancer cell lines, such as HCT116, which are known to be dependent on Wnt signaling. This suppression of cancer cell growth is a direct outcome of halting the transcription of genes essential for cell cycle progression and survival.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through biochemical and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | TNIK (enzyme) | 0.61 µM | |
| IC₅₀ | HCT116 (colorectal cancer cells) | 36.423 µM |
Table 1: Inhibitory concentrations of this compound.
Key Experimental Protocols
The characterization of this compound relies on standardized biochemical and cellular assays. The following are detailed methodologies representative of those used to determine its mechanism and potency.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the direct inhibitory effect of this compound on TNIK enzymatic activity by measuring ADP production.
Objective: To determine the IC₅₀ value of this compound against recombinant human TNIK.
Materials:
-
Recombinant human TNIK enzyme (GST-tagged)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ATP solution (e.g., 500 µM stock)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Include a "positive control" (DMSO vehicle only) and a "blank" (no enzyme) control. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test inhibitor or control solution to the appropriate wells.
-
Enzyme Addition: Dilute the TNIK enzyme to a pre-determined optimal concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer. Add 10 µL of the diluted enzyme to all wells except the "blank" controls. Add 10 µL of Kinase Assay Buffer to the "blank" wells.
-
Reaction Initiation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the MBP substrate. Initiate the kinase reaction by adding 12.5 µL of this master mix to each well.
-
Incubation: Cover the plate and incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection (Part 1): Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.
-
ADP Detection (Part 2): Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the "blank" control signal from all other readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells, such as HCT116.
Objective: To determine the cellular IC₅₀ value of this compound.
Materials:
-
HCT116 colorectal cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound dissolved in DMSO
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Sterile, opaque-walled 96-well plates suitable for cell culture and luminescence reading
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count HCT116 cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and treat the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a potent and specific inhibitor of TNIK kinase. Its mechanism of action is centered on the direct inhibition of TNIK's enzymatic activity, which leads to the disruption of the canonical Wnt/β-catenin signaling pathway at the level of TCF4-mediated transcription. This targeted intervention results in the suppression of proliferation in Wnt-addicted cancer cells. The well-defined mechanism and quantifiable potency make this compound a valuable chemical probe for studying TNIK biology and a promising lead compound for the development of targeted therapies for colorectal cancer and other malignancies characterized by aberrant Wnt signaling.
References
The Cellular Target of TNIK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cellular target of potent and selective inhibitors of the TRAF2- and NCK-interacting kinase (TNIK). While the specific compound "Tnik-IN-4" does not appear in publicly available literature, this guide will focus on the well-characterized TNIK inhibitors INS018_055, NCB-0846, and KY-05009 to delineate the mechanism of action, provide quantitative data on target engagement, and detail relevant experimental protocols.
The primary cellular target of these inhibitors is the serine/threonine kinase TNIK .[1][2][3][4][5] TNIK is a member of the germinal center kinase (GCK) family and has emerged as a critical regulator in various cellular processes, making it a compelling therapeutic target for diseases such as cancer and fibrosis.
Core Function of TNIK: An Essential Activator of the Wnt/β-catenin Signaling Pathway
TNIK plays a pivotal role as an essential activator of the canonical Wnt signaling pathway. This pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.
The mechanism of TNIK action within this pathway involves its recruitment to the promoters of Wnt target genes. In the nucleus, TNIK forms a complex with the transcription factor T-cell factor 4 (TCF4) and the transcriptional co-activator β-catenin. A crucial step in the activation of Wnt target gene transcription is the phosphorylation of TCF4 by TNIK. By inhibiting the kinase activity of TNIK, small molecule inhibitors prevent the phosphorylation of TCF4, thereby abrogating the transcription of Wnt target genes like AXIN2 and cMYC, which are involved in cell proliferation.
Quantitative Data: Potency and Selectivity of TNIK Inhibitors
The following tables summarize the in vitro potency of several key TNIK inhibitors against the primary target and in cell-based assays.
| Inhibitor | Assay Type | Target | Potency (IC50 / Ki) | Reference |
| INS018_055 | Enzymatic Assay | Human TNIK | IC50: 1-12 nM | |
| Enzymatic Assay | Human TNIK | IC50: 7.8 nM | ||
| Enzymatic Assay | Human TNIK | IC50: 31 nM | ||
| Binding Assay | Human TNIK | Kd: 4.32 nM | ||
| NCB-0846 | Enzymatic Assay | TNIK | IC50: 21 nM | |
| KY-05009 | ATP Competition Assay | TNIK | Ki: 100 nM | |
| Unnamed Compound | Enzymatic Assay | TNIK | IC50: 2.8 nM | |
| Compound 35b | Enzymatic Assay | TNIK | IC50: 6 nM |
| Inhibitor | Cell-Based Assay | Cell Line | Effect | Potency (IC50 / EC50) | Reference |
| INS018_055 | α-SMA Expression | MRC-5 | Inhibition of TGF-β-induced expression | IC50: 27.14 nM | |
| COL1 Expression | LX-2 | Inhibition | IC50: 63 nM | ||
| α-SMA Expression | LX-2 | Inhibition | IC50: 123 nM | ||
| NCB-0846 | Cell Growth | HCT116 | Inhibition | - | |
| Colony Formation | HCT116 | Inhibition | ~50 nM (approx.) | ||
| KY-05009 | Proliferation | RPMI8226 | Inhibition | - | |
| Compound 35b | Cell Proliferation | HCT116 | Inhibition | IC50: 2.11 µM |
Signaling Pathway and Inhibition
The following diagram illustrates the central role of TNIK in the Wnt/β-catenin signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the characterization of TNIK inhibitors. Below are representative protocols for key biochemical and cell-based assays.
TNIK Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified TNIK by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human TNIK enzyme (e.g., BPS Bioscience, #11708)
-
Kinase Substrate: Myelin basic protein (MBP)
-
ATP solution (e.g., 500 µM stock)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and then in 1x Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor to the wells of a white assay plate. For "Positive Control" (max signal) and "Blank" (no enzyme) wells, add 2.5 µL of buffer with the corresponding DMSO concentration.
-
Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate (MBP). Add 12.5 µL of the Master Mix to all wells.
-
Enzyme Addition: Dilute the TNIK enzyme to the desired working concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate Reaction: Add 10 µL of the diluted TNIK enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. The total reaction volume is 25 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
ADP-Glo™ Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the "Blank" signal from all other measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell-Based Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)
This assay measures the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin/TNIK signaling axis.
Materials:
-
A cell line responsive to Wnt signaling (e.g., HEK293T, HCT116).
-
TCF/LEF luciferase reporter plasmid (e.g., SuperTOPflash).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Wnt3a conditioned medium or recombinant Wnt3a protein to stimulate the pathway.
-
Test Inhibitor (e.g., this compound).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor. Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the pathway. A control group should receive control-conditioned medium.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase assay kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-change in reporter activity relative to the unstimulated control. Determine the IC50 of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for identifying and characterizing a novel TNIK inhibitor.
References
Tnik-IN-4 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-4, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it dictates the inhibitor's therapeutic window and potential off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction to TNIK and this compound
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes. Notably, TNIK is a key component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[2][3]
This compound has been identified as a potent inhibitor of TNIK, demonstrating an IC50 value of 0.61 μM.[1][2] This guide delves into the specifics of its kinase selectivity, contextualized with data from other well-characterized TNIK inhibitors.
Quantitative Kinase Selectivity Data
The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound Name | Target Kinase | Potency (IC50/Ki) | Off-Target Kinases Inhibited (>80% at 100 nM or as noted) | Reference |
| This compound | TNIK | 0.61 µM (IC50) | Data not publicly available | |
| NCB-0846 | TNIK | 21 nM (IC50) | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | |
| KY-05009 | TNIK | 100 nM (Ki) | MLK1 (IC50 = 18 nM) | |
| INS018-055 | TNIK | 7.8 nM (IC50) | No activity against a panel of 78 other proteins | |
| TNIK inhibitor X | TNIK | 9 nM (IC50) | >30-fold selectivity over a panel of 50 kinases | |
| Compound 35b | TNIK | 6 nM (IC50) | "Excellent kinase selectivity" | |
| PF-794 | TNIK | 39 nM (IC50) | Selective for the TNIK family |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and standardized biochemical assays. The following sections detail the methodologies commonly employed.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are fundamental to determining the potency of an inhibitor against its target kinase. A common method is the ADP-Glo™ Kinase Assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant TNIK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP at a concentration near the Km for the kinase
-
Substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)
-
Test compound (this compound) serially diluted
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: A kinase reaction is set up in a multi-well plate. Each well contains the kinase, buffer, substrate, and a specific concentration of the test inhibitor.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.
KINOMEscan™ Selectivity Profiling
For a broad assessment of selectivity, a competition binding assay like KINOMEscan™ (DiscoverX) is frequently utilized. This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.
Objective: To determine the binding affinity of a test compound across a comprehensive panel of human kinases.
Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
Procedure:
-
Preparation: A panel of DNA-tagged kinases is prepared.
-
Competition: The test compound is incubated with the kinase panel and the immobilized ligand.
-
Capture: The kinase-ligand complexes are captured on a solid support.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are often expressed as a percentage of the control (DMSO) and can be used to determine dissociation constants (Kd) for the interactions. The data is commonly visualized in a "tree spot" diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.
Visualizations
TNIK Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.
Kinase Selectivity Assay Workflow
This diagram outlines the general workflow for assessing kinase inhibitor selectivity using a competition binding assay.
Caption: General workflow for a competition-based kinase selectivity assay.
Conclusion
This compound is a potent inhibitor of TNIK, a key kinase in the Wnt signaling pathway. While comprehensive public data on its kinome-wide selectivity is limited, the available information, contextualized with data from other TNIK inhibitors like NCB-0846 and KY-05009, provides a valuable framework for understanding the selectivity profile of this class of compounds. The experimental protocols detailed herein offer a standardized approach for researchers to further characterize this compound and other novel TNIK inhibitors. As research progresses, a more complete understanding of the selectivity of these inhibitors will be crucial for their successful development as therapeutic agents.
References
The Pivotal Role of TNIK in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in the landscape of cancer cell biology. This serine/threonine kinase is a key component of multiple signaling pathways that govern cell proliferation, survival, migration, and stemness. Its aberrant expression and activity are strongly implicated in the pathogenesis and progression of numerous malignancies, including colorectal, lung, ovarian, and thyroid cancers. This technical guide provides an in-depth exploration of the biological functions of TNIK in cancer cells, detailing its signaling networks, the quantitative impact of its activity, and the methodologies to investigate its function. This document is intended to be a comprehensive resource for researchers and drug development professionals focused on oncology.
Introduction
TNIK, a member of the germinal center kinase (GCK) family, was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and NCK adaptor protein.[1] Subsequent research has illuminated its multifaceted role in cellular processes fundamental to cancer biology. A significant body of evidence now points to TNIK as a crucial downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[2][3] Beyond the Wnt pathway, TNIK is also involved in regulating the JNK pathway and cytoskeletal organization, further highlighting its importance in cancer cell pathobiology.[1][4] The dependence of cancer cells on TNIK for growth and survival has positioned it as a promising therapeutic target for novel anti-cancer therapies.
Signaling Pathways Involving TNIK in Cancer Cells
TNIK functions as a central node in several signaling cascades that are critical for cancer cell function. Its kinase activity and scaffolding function are integral to the transduction of signals that promote tumorigenesis.
The Wnt/β-catenin Signaling Pathway
The most well-characterized role of TNIK in cancer is its function as a positive regulator of the Wnt/β-catenin pathway. In cancer cells with mutations in Wnt pathway components like APC, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate determination. TNIK is a critical component of this nuclear complex, where it directly interacts with and phosphorylates TCF4. This phosphorylation event is essential for the transcriptional activation of Wnt target genes such as c-MYC and Cyclin D1.
JNK Signaling Pathway
TNIK is also an activator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in regulating cellular responses to stress, apoptosis, and inflammation. In some cancer contexts, the activation of JNK signaling by TNIK can contribute to cell survival. Knockdown of TNIK has been shown to block the activation of both JNK1 and JNK2.
Cytoskeletal Organization and Cell Migration
TNIK plays a role in regulating the actin cytoskeleton, which is crucial for cell motility, invasion, and metastasis. It has been shown to interact with Rap2, a small GTPase, to regulate the actin cytoskeleton. Depletion of TNIK can lead to a significant increase in cell spreading while inhibiting cell movement. This function is mediated, at least in part, through the RHO/ROCK2/LIMK1 signaling pathway, which controls focal adhesion turnover.
Quantitative Data on TNIK's Function in Cancer
The following tables summarize key quantitative data related to TNIK's expression in cancer and the efficacy of its inhibitors.
Table 1: TNIK Expression in Cancer Tissues
| Cancer Type | Finding | Reference |
| Papillary Thyroid Carcinoma (PTC) | Relative TNIK mRNA expression was significantly higher in PTC tissues (4.47 ± 6.16) compared to adjacent normal tissues (2.57 ± 5.83). | |
| Lung Squamous Cell Carcinoma (LSCC) | TNIK is amplified (>3 gene copies) in 35-44% of LSCC cases. | |
| Various Cancers | TNIK expression is elevated in gastric cancer, colorectal cancer, and prostate cancer. |
Table 2: Efficacy of TNIK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / Kd / Ki | Reference |
| NCB-0846 | - | - | IC50: 21 nM (for TNIK enzyme) | |
| NCB-0846 | HCT116 | Colorectal Cancer | - | |
| NCB-0846 | LK2 | Lung Squamous Cell Carcinoma | EC50: 230 nM | |
| NCB-0846 | NCI-H157 | Lung Squamous Cell Carcinoma | EC50: 870 nM | |
| Mebendazole | - | - | Kd: ~1 µM | |
| Dovitinib | IM-9 | Multiple Myeloma | Ki: 13 nM | |
| PD407824 | - | - | IC50: 0.7 nM |
Table 3: Effects of TNIK Knockdown on Cancer Cell Phenotypes
| Cancer Type | Cell Line(s) | Effect of Knockdown | Quantitative Change | Reference |
| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Inhibition of cell growth and movement | p < 0.01 | |
| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Increased cell spreading | p < 0.0001 | |
| Lung Squamous Cell Carcinoma (LSCC) | LK2, NCI-H520, SW900 | Reduction in clonogenic growth | 60-80% reduction | |
| Colorectal Cancer | RKO, HCT116 | Reduced migration and invasion | p < 0.05 to p < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TNIK's function. Below are protocols for key experiments.
In Vitro TNIK Kinase Assay
This assay measures the kinase activity of TNIK by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TNIK (e.g., from Sigma-Aldrich, SRP5305)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 25 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like RLGRDKYKTLRQIRQ)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-³³P]-ATP
-
96-well plates
-
Plate reader for luminescence or scintillation counter
Procedure (using ADP-Glo™):
-
Prepare the TNIK Kinase Buffer.
-
Prepare the substrate and ATP mix in the kinase buffer. A typical ATP concentration is 10-25 µM.
-
Add 2 µl of the test compound (inhibitor) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µl of TNIK enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
Co-Immunoprecipitation (Co-IP) of TNIK and TCF4
This protocol is used to demonstrate the physical interaction between TNIK and TCF4 in cancer cells.
Materials:
-
Cancer cell line expressing TNIK and TCF4 (e.g., HCT116, DLD-1)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-TNIK antibody
-
Anti-TCF4 antibody
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot with anti-TCF4 after IP with anti-TNIK).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TNIK inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
TNIK inhibitor (e.g., NCB-0846)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TNIK inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Conclusion
TNIK is a multifaceted kinase that plays a significant role in the initiation and progression of various cancers. Its central function in the Wnt/β-catenin pathway, along with its involvement in JNK signaling and cytoskeletal regulation, makes it a compelling target for therapeutic intervention. The development of potent and specific small molecule inhibitors of TNIK, such as NCB-0846, has shown promise in preclinical studies, effectively suppressing cancer cell growth and stemness. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the biology of TNIK and to advance the development of novel cancer therapies targeting this critical kinase. Future research should continue to explore the intricate mechanisms of TNIK regulation and its diverse roles in different cancer contexts to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-4: A Technical Guide to a Novel TNIK Inhibitor
This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TNIK signaling pathway.
Discovery and Rationale
This compound, also identified as compound 5a , was discovered through a research effort focused on identifying novel chemical scaffolds for the inhibition of TNIK, a serine-threonine kinase implicated in the progression of colorectal cancer.[1] The rationale for targeting TNIK stems from its crucial role as a downstream activator in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[2][3][4][5] The discovery of this compound originated from a series of benzo[d]oxazol-2(3H)-one derivatives, which were synthesized and evaluated for their potential to inhibit TNIK.
Chemical Structure
The chemical structure of this compound (compound 5a) is provided below.
Chemical Name: 6-(4-fluorobenzoyl)-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-one Molecular Formula: C20H19FN2O3 Molecular Weight: 366.38 g/mol CAS Number: 2754266-04-9
Quantitative Biological Data
The inhibitory activity of this compound against TNIK and its anti-proliferative effects on a colorectal cancer cell line are summarized in the following table.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| TNIK | Enzymatic Assay | IC50 | 0.61 µM | |
| HCT116 | Cell Viability | IC50 | 36.423 µM |
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of TNIK, a key component of the Wnt/β-catenin signaling pathway. In colorectal cancer cells with mutations in the APC gene, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor 4 (TCF4). TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and survival. By inhibiting TNIK, this compound is believed to prevent the phosphorylation of TCF4, thereby downregulating the expression of these target genes.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TNIK in Colorectal Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical player in the progression of colorectal cancer (CRC). This technical guide provides an in-depth overview of the multifaceted role of TNIK, focusing on its involvement in key oncogenic signaling pathways, its impact on cancer cell proliferation and metastasis, and its potential as a promising therapeutic target. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for investigating TNIK's function, and visual representations of its signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] The majority of sporadic CRC cases, estimated at over 90%, harbor mutations in at least one gene of the Wnt signaling pathway, with the adenomatous polyposis coli (APC) gene being the most frequently mutated (>80%).[2][3] These mutations lead to the constitutive activation of the Wnt/β-catenin signaling pathway, a primary driver of colorectal carcinogenesis.[1][2] TNIK, a member of the germinal center kinase (GCK) family, has been identified as a crucial downstream effector in the Wnt signaling cascade, making it an attractive therapeutic target, especially in APC-mutated CRC where upstream interventions are ineffective. This guide delves into the molecular mechanisms of TNIK in CRC progression and the current state of therapeutic strategies targeting this kinase.
TNIK Signaling in Colorectal Cancer
TNIK is a central node in the Wnt signaling pathway. In CRC cells with APC mutations, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with T-cell factor 4 (TCF4). TNIK is a key component of this transcriptional complex. Its kinase activity is essential for the full activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a modification critical for transcriptional activation. This leads to the expression of genes that promote cell proliferation, survival, and the maintenance of a cancer stem cell phenotype, such as MYC, CCND1 (Cyclin D1), and AXIN2.
Signaling Pathway Diagram
Caption: TNIK in the canonical Wnt signaling pathway in colorectal cancer.
Quantitative Data on TNIK in Colorectal Cancer
Table 1: In Vitro Efficacy of TNIK Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| NCB-0846 | HCT116 | Cell Viability (ATP production) | 21 nM (enzymatic) | |
| NCB-0846 | MC38 | Cell Viability | 0.38 µM | |
| NCB-0846 | CT26 | Cell Viability | 0.60 µM | |
| Mebendazole | MC38 | Cell Viability | 2.84 µM | |
| Mebendazole | CT26 | Cell Viability | 4.29 µM | |
| 35b | HCT116 | Cell Viability | 2.11 µM | |
| 35b | HCT116 | Kinase Assay | 6 nM | |
| TNIK-IN-3 | HCT116 | Cell Viability | 4.26 µM | |
| TNIK-IN-3 | DLD-1 | Cell Viability | 8.00 µM | |
| TNIK-IN-3 | - | Kinase Assay | 0.026 µM |
Table 2: In Vivo Efficacy of TNIK Inhibition in Colorectal Cancer Xenograft Models
| Inhibitor/Method | Xenograft Model | Treatment Details | Outcome | Reference |
| siRNA targeting TNIK | Colorectal cancer cells s.c. in immunodeficient mice | Injection of siRNA | Inhibition of tumor growth | |
| NCB-0846 | HCT116 cells s.c. in BALB/c-nu/nu mice | Orally administrable | Suppression of tumor growth | |
| NCB-0846 | Patient-derived CRC xenografts | Orally administrable | Significant growth suppression | |
| NCB-0846 | Apcmin/+ mice | Oral administration for 35 days | Suppression of Wnt-driven intestinal tumorigenesis | |
| 35b | HCT116 xenograft model | 50 mg/kg p.o. twice daily | Tumor growth suppression | |
| OBD9 | HCT116 xenograft model | 30 mg/kg and 60 mg/kg every other day for 15 days | Suppression of tumor growth |
Table 3: Prognostic Significance of TNIK Expression in Colorectal Cancer Patients
| Patient Cohort | Stage | Finding | p-value | Reference |
| 220 CRC patients | Stage II | High TNIK expression correlated with worse relapse-free survival. | p = 0.028 | |
| 220 CRC patients | Stage III | High TNIK expression correlated with worse relapse-free survival. | p = 0.006 | |
| - | Stage III | High TNIK expression was a significant independent risk factor for distant recurrence in multivariate analysis. | - |
Experimental Protocols
Immunohistochemistry (IHC) for TNIK Expression
This protocol describes the detection of TNIK protein in formalin-fixed, paraffin-embedded (FFPE) CRC tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Wash slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibody against TNIK (e.g., mouse monoclonal antibody) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Develop with 3,3'-diaminobenzidine (DAB) substrate until a brown precipitate is visible.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Co-Immunoprecipitation (Co-IP) of TNIK and TCF4
This protocol details the procedure to demonstrate the interaction between TNIK and TCF4 in CRC cell lines.
-
Cell Lysis:
-
Harvest cultured CRC cells (e.g., DLD1, HCT-116).
-
Wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against TCF4 or TNIK (or control IgG) overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with primary antibodies against TNIK and TCF4.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of TNIK inhibitors on the viability of CRC cells.
-
Cell Seeding:
-
Seed CRC cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Model
This protocol outlines the establishment of a CRC xenograft model to evaluate the in vivo efficacy of TNIK inhibitors.
-
Cell Preparation and Injection:
-
Harvest CRC cells (e.g., HCT116) and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject 1 x 106 to 5 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the TNIK inhibitor (e.g., by oral gavage) or vehicle control according to the desired schedule and dosage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blotting).
-
Chromatin Immunoprecipitation (ChIP) for TNIK Occupancy
This protocol is for determining the binding of TNIK to the promoters of Wnt target genes.
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA in CRC cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against TNIK (or control IgG) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of Wnt target genes (e.g., AXIN2, MYC).
-
Quantify the enrichment of the target DNA in the TNIK immunoprecipitated sample relative to the IgG control.
-
Experimental and Logical Relationship Diagrams
Experimental Workflow for TNIK Inhibitor Screening
Caption: A typical workflow for the discovery and validation of TNIK inhibitors.
Logical Relationship of TNIK to CRC Progression
Caption: The central role of TNIK in driving key aspects of CRC progression.
Conclusion and Future Directions
TNIK stands as a compelling therapeutic target in colorectal cancer, particularly in the context of APC-mutated tumors that are reliant on the Wnt/β-catenin signaling pathway. The development of small molecule inhibitors against TNIK has shown promising preclinical efficacy in suppressing tumor growth and targeting cancer stem cells. Future research should focus on developing more selective TNIK inhibitors to minimize off-target effects and on conducting clinical trials to evaluate their safety and efficacy in CRC patients. Furthermore, exploring the role of TNIK in mediating resistance to existing therapies could open new avenues for combination treatment strategies. The detailed methodologies and data presented in this guide aim to equip researchers with the necessary tools and knowledge to further unravel the complexities of TNIK in colorectal cancer and to accelerate the development of novel therapeutics.
References
Tnik-IN-4: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to TNIK and Tnik-IN-4
TNIK is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, including the Wnt/β-catenin signaling pathway, cytoskeleton organization, and immune activation.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably in oncology and fibrotic disorders. This compound (INS018_055/Rentosertib) is a first-in-class, orally available small molecule inhibitor of TNIK, discovered and designed using generative artificial intelligence. It has shown significant promise in preclinical models and has advanced to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).
Mechanism of Action
This compound exerts its therapeutic effects primarily through the competitive inhibition of the TNIK kinase domain. This inhibition disrupts downstream signaling cascades, most notably the canonical Wnt signaling pathway. In this pathway, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, and its kinase activity is essential for the transcriptional activation of Wnt target genes that promote cell proliferation and survival. By inhibiting TNIK, this compound effectively blocks this process, leading to the suppression of cancer cell growth and fibrotic processes.
Signaling Pathway Diagram
References
- 1. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. AI Breakthrough in Drug Development: Rentosertib Enters Phase 2a for IPF [gmdpacademy.org]
Tnik-IN-4 and its Role in Cell Proliferation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Tnik-IN-4, a representative small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in the regulation of cell proliferation. This document details the mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the core biological pathways and experimental procedures.
Introduction: TNIK as a Therapeutic Target
TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a crucial regulator of cell proliferation, particularly in the context of oncogenesis.[1] TNIK is a key downstream effector in the canonical Wnt signaling pathway, a fundamental cellular cascade that, when dysregulated, is a major driver of various cancers, including colorectal and lung cancer.[2][3] Small molecule inhibitors of TNIK, such as the representative compound this compound, are under active investigation as targeted therapeutic agents designed to disrupt this oncogenic signaling and curb uncontrolled cell growth.
Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway
The canonical Wnt signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a multi-protein "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its cell surface receptors, Frizzled and LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.
Once in the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then drives the expression of a suite of target genes, including the proto-oncogene MYC and CCND1 (which encodes Cyclin D1), that are critical for cell cycle progression and proliferation.[2][4]
TNIK is an essential component of this nuclear complex. It is recruited to the promoters of Wnt target genes, where it directly phosphorylates TCF4. This phosphorylation event is a critical step for the activation of TCF4-mediated transcription. This compound and other TNIK inhibitors exert their anti-proliferative effects by competitively binding to the ATP-binding site within the kinase domain of TNIK. This action prevents the phosphorylation of TCF4, thereby blocking the transcription of Wnt target genes and ultimately leading to a reduction in cell proliferation and, in many cancer cells, the induction of apoptosis.
Quantitative Data: Efficacy of TNIK Inhibition
The anti-proliferative activity of TNIK inhibitors has been quantified in numerous preclinical studies. The data presented below is for NCB-0846, a well-studied TNIK inhibitor that serves as a representative model for the activity of this compound.
Table 1: In Vitro Efficacy of NCB-0846
This table summarizes the half-maximal inhibitory concentrations (IC50) and other measures of efficacy for NCB-0846 in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Efficacy Metric | Reference |
| HCT116 | Colorectal Cancer | 2D Cell Viability | IC50: 0.403 µM | |
| HCT116 | Colorectal Cancer | Soft Agar Colony Formation | ~20-fold more potent than in 2D culture | |
| DLD-1 | Colorectal Cancer | Sphere Formation Assay | Significant reduction at 1 µM | |
| LK2 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.2 µM | |
| NCI-H520 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.3 µM | |
| SW900 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.4 µM | |
| TPC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50: ~0.3 µM | |
| KTC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50: ~0.4 µM |
Table 2: In Vivo Efficacy of NCB-0846 in Xenograft Models
This table outlines the results of in vivo studies using NCB-0846 in mouse xenograft models of human cancers.
| Cell Line Xenograft | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |
| HCT116 | Colorectal Cancer | Nude Mice | 80 mg/kg, oral, twice daily for 14 days | Significant suppression of tumor growth | |
| BCPAP | Papillary Thyroid Carcinoma | Nude Mice | 50 mg/kg, oral, once daily (5 days on/2 off) | Marked inhibition of tumor growth | |
| LK2 | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Inhibition of tumor growth and increased necrosis when combined with radiotherapy | |
| Patient-Derived Xenograft (PDX-1) | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Suppression of tumor cell proliferation | |
| Patient-Derived Xenograft (PDX-2) | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Induction of apoptosis in tumor cells |
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to characterize the activity of TNIK inhibitors like this compound.
In Vitro TNIK Kinase Assay (ADP-Glo™)
This luminescent assay quantifies the enzymatic activity of TNIK by measuring the amount of ADP produced.
Materials:
-
Recombinant active TNIK enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
TNIK substrate (e.g., Myelin Basic Protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the TNIK enzyme, substrate, and either this compound dilution or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete excess ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence. The signal intensity is directly proportional to TNIK activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the level of intracellular ATP.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Lyse the cells by mixing on an orbital shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Soft-Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Agar
-
6-well plates
-
This compound
Procedure:
-
Create a base layer of 0.5% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend a low number of cells (e.g., 1.5 x 10⁴) in complete medium containing 0.33% agar.
-
Layer the cell-agar suspension on top of the base layer.
-
After the top layer solidifies, add complete medium containing various concentrations of this compound or vehicle control.
-
Incubate for 14-21 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Stain the resulting colonies with crystal violet.
-
Count the number of colonies in each well to assess the effect of this compound on anchorage-independent growth.
In Vivo Tumor Xenograft Study
This protocol describes how to assess the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Target cancer cell line
-
Matrigel
-
This compound formulated for oral administration
-
Calipers
Procedure:
-
Inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) in a 1:1 mixture with Matrigel subcutaneously into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage at the predetermined dose(s).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice throughout the study as a measure of general toxicity.
-
Compare the tumor growth curves and final tumor weights between the groups to evaluate the in vivo efficacy of this compound.
Mandatory Visualizations
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the key components of the canonical Wnt signaling pathway and highlights the inhibitory role of this compound.
Caption: The canonical Wnt signaling pathway and the site of this compound inhibition.
Experimental Workflow for TNIK Inhibitor Development
This diagram provides a high-level overview of the drug discovery and development process for a TNIK inhibitor.
References
Methodological & Application
Application Notes and Protocols for Tnik-IN-4 in a Mouse Model of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in preclinical mouse models of colorectal cancer (CRC). Due to the limited public data on this compound, this document leverages detailed protocols and data from the well-characterized TNIK inhibitor, NCB-0846, as a surrogate to establish a robust experimental framework. TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers, making it a compelling therapeutic target.[1][2][3][4][5] This document outlines protocols for both xenograft and genetically engineered mouse models of CRC, including detailed methodologies for tumor induction, inhibitor administration, and efficacy evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to TNIK and this compound
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway. In colorectal cancer, mutations in genes such as APC lead to the accumulation of β-catenin, which then translocates to the nucleus and complexes with T-cell factor 4 (TCF4) to drive the transcription of genes promoting cell proliferation and survival. TNIK is an essential component of this transcriptional complex, where it phosphorylates TCF4, a step necessary for the full activation of Wnt target genes. Inhibition of TNIK, therefore, presents a promising strategy to block Wnt signaling downstream of APC and β-catenin, offering a potential therapeutic avenue for a broad range of colorectal cancers.
This compound is a potent TNIK inhibitor with a reported IC50 of 0.61 μM. While specific in vivo data for this compound is not widely available, its inhibitory activity against the HCT116 colorectal cancer cell line suggests its potential as a research tool and therapeutic lead. This document will use the extensive preclinical data from another potent and orally available TNIK inhibitor, NCB-0846, to provide detailed experimental protocols that can be adapted for this compound.
Signaling Pathway
The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and its inhibition by a TNIK inhibitor.
References
Application Notes and Protocols for In Vivo Studies with TNIK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and NCK-interacting kinase (TNIK) has emerged as a promising therapeutic target for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and colorectal cancer. Small-molecule inhibitors of TNIK, such as INS018_055 and 35b, have shown significant efficacy in preclinical in vivo models. These application notes provide detailed protocols for the in vivo administration of TNIK inhibitors, specifically focusing on a bleomycin-induced pulmonary fibrosis model and a colorectal cancer xenograft model. The information presented is intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of TNIK inhibitors.
Introduction
Quantitative Data Summary
The following tables summarize the in vivo dosage and pharmacokinetic data for two exemplary TNIK inhibitors, INS018_055 and 35b.
Table 1: In Vivo Dosage of TNIK Inhibitors
| Compound | Indication | Animal Model | Route of Administration | Dosage | Frequency | Reference |
| INS018_055 | Idiopathic Pulmonary Fibrosis | C57BL/6 Mice | Oral (gavage) | 3, 10, or 30 mg/kg | Twice Daily (BID) | |
| INS018_055 | Idiopathic Pulmonary Fibrosis | Rats | Inhalation | 0.1, 0.3, 1, or 6 mg/mL | Once Daily (QD) | |
| 35b | Colorectal Cancer | HCT116 Xenograft (Mice) | Oral (p.o.) | 50 mg/kg | Twice Daily |
Table 2: Pharmacokinetic Profile of TNIK Inhibitors
| Compound | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) | Reference |
| INS018_055 | Mice | Oral | 30 mg/kg | 1010 | 0.25 | 44% | |
| INS018_055 | Dogs | Oral | 10 mg/kg | 536 | 0.708 | 22% | |
| 35b | Mice | Oral | 50 mg/kg | - | - | 84.64% |
Signaling Pathways
TNIK inhibitors exert their effects by modulating multiple signaling pathways implicated in fibrosis and cancer. The primary mechanism involves the inhibition of the Wnt/β-catenin pathway. However, studies have shown that TNIK inhibition also impacts TGF-β, Yap/Taz, and NFκB signaling cascades.
Caption: Signaling pathways modulated by TNIK inhibitors.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using bleomycin, a widely used method to model IPF.
Materials:
-
Bleomycin sulfate (lyophilized)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical platform and instruments for intratracheal instillation
-
TNIK inhibitor (e.g., INS018_055)
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Bleomycin Preparation: Reconstitute lyophilized bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg body weight in 50 µL saline). Prepare fresh on the day of use.
-
Anesthesia: Anesthetize the mice using a standard protocol.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical platform.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or needle into the trachea.
-
Instill 50 µL of the bleomycin solution directly into the lungs.
-
Suture the incision and allow the mouse to recover.
-
-
TNIK Inhibitor Administration:
-
Begin administration of the TNIK inhibitor (or vehicle) at a predetermined time point post-bleomycin instillation (e.g., day 7).
-
For oral administration of INS018_055, prepare a suspension in a suitable vehicle and administer by gavage at the desired dose (e.g., 3, 10, or 30 mg/kg, BID).
-
-
Monitoring and Euthanasia: Monitor the mice daily for signs of distress. Euthanize the mice at a specified endpoint (e.g., day 21 or 28 post-bleomycin) for tissue collection and analysis.
-
Endpoint Analysis:
-
Histology: Perfuse and fix the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., Sircol assay) or levels of pro-fibrotic markers.
-
Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell influx and cytokine levels.
-
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Colorectal Cancer Xenograft Model in Mice
This protocol details the establishment of a subcutaneous colorectal cancer xenograft model and subsequent treatment with a TNIK inhibitor.
Materials:
-
HCT116 colorectal cancer cells
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID)
-
TNIK inhibitor (e.g., 35b)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCT116 cells under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells when they reach 70-80% confluency.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
TNIK Inhibitor Administration:
-
Prepare the TNIK inhibitor (e.g., 35b) in a suitable vehicle.
-
Administer the inhibitor orally at the specified dose (e.g., 50 mg/kg, twice daily).
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Caption: Experimental workflow for a colorectal cancer xenograft model.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of TNIK inhibitors. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of these compounds in preclinical models of fibrosis and cancer. The successful application of these protocols will contribute to a better understanding of TNIK's role in disease and accelerate the development of novel therapies targeting this kinase.
References
- 1. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
preparing Tnik-IN-4 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNIK-IN-4 is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the progression of various cancers, particularly colorectal cancer.[2][3] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a key step in the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, this compound effectively suppresses the proliferation of cancer cells, such as the HCT116 colorectal cancer cell line. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Target | IC50 (in vitro) | Cell Line IC50 | Solubility in DMSO |
| This compound | TNIK | 0.61 µM | 36.423 µM (HCT116) | Not publicly available; estimated to be high based on analogs. |
| TNIK-IN-2 | TNIK | 1.3337 µM | 31.26 µM (HCT116) | 125 mg/mL (334.76 mM) |
| TNIK&MAP4K4-IN-1 | TNIK, MAP4K4 | 1.29 nM (TNIK) | Not specified | 100 mg/mL (223.98 mM) |
| KY-05009 | TNIK | Kᵢ of 100 nM | Not specified | 70 mg/mL (198.63 mM) |
Signaling Pathway
TNIK is a critical downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus. There, it binds to TCF4, and TNIK is recruited to this complex. TNIK then phosphorylates TCF4, which is an essential step for the transcription of Wnt target genes that drive cell proliferation. This compound inhibits the kinase activity of TNIK, thereby blocking this phosphorylation event and subsequent gene transcription.
References
Assessing the Efficacy of TNIK Inhibitors in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology. A serine/threonine kinase, TNIK is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal and lung cancer.[1][2] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of genes promoting cancer cell proliferation and survival.[3][4][5] Inhibition of TNIK presents a promising strategy to suppress tumor growth, particularly in cancers dependent on aberrant Wnt signaling.
These application notes provide a comprehensive overview of the assessment of TNIK inhibitor efficacy in preclinical xenograft models. Due to the limited public information on a specific inhibitor designated "Tnik-IN-4," this document utilizes data from other well-characterized small molecule TNIK inhibitors as representative examples to illustrate the experimental design, data interpretation, and protocols relevant to this class of compounds.
Data Presentation: Efficacy of TNIK Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of representative TNIK inhibitors in various cancer xenograft models. This data highlights the anti-tumor activity and provides key parameters for experimental design.
Table 1: Efficacy of a Quinoline Derivative TNIK Inhibitor (Compound 35b) in a Colorectal Cancer Xenograft Model
| Parameter | Value |
| Cell Line | HCT116 (Human Colorectal Carcinoma) |
| Animal Model | Nude Mice |
| Treatment | Compound 35b |
| Dosage | 50 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Twice daily |
| Outcome | Suppression of tumor growth |
Table 2: Efficacy of TNIK Inhibitors in a Colorectal Cancer Mouse Model
| Parameter | Mebendazole (MBZ) | NCB-0846 |
| Cell Line | MC38 (Murine Colon Adenocarcinoma) | MC38 |
| Animal Model | Mice | Mice |
| Treatment Combination | Anti-PD-1 | Anti-PD-1 |
| Outcome | Complete tumor regression in 50% of mice | Complete tumor regression in 16.7% of mice |
Signaling Pathway
TNIK is a central node in the canonical Wnt signaling pathway. The following diagram illustrates the mechanism of TNIK action and its inhibition.
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TNIK Inhibition by Tnik-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2][3][4] TNIK functions as a downstream effector in the Wnt pathway, where it is recruited to the promoters of Wnt target genes.[1] It directly interacts with and phosphorylates T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of Wnt target genes by the β-catenin/TCF4 complex. Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.
Tnik-IN-4 is a small molecule inhibitor designed to target the kinase activity of TNIK. These application notes provide a comprehensive protocol for utilizing Western blotting to characterize the cellular effects of this compound, specifically its ability to inhibit TNIK signaling and its impact on downstream components of the Wnt pathway.
Putative Signaling Pathway Affected by this compound
The diagram below illustrates the proposed mechanism of action for this compound within the canonical Wnt signaling pathway. By inhibiting the kinase activity of TNIK, this compound is expected to prevent the phosphorylation of TCF4, thereby attenuating the transcription of Wnt target genes.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tnik-IN-4 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no publicly available data from preclinical or clinical studies evaluating the efficacy of Tnik-IN-4 in combination with other chemotherapy agents. The following application notes and protocols are provided as a general guide for researchers wishing to investigate the potential synergistic, additive, or antagonistic effects of this compound with other anti-cancer drugs. The experimental designs and data from studies on other TNIK inhibitors are included for reference.
Introduction
This compound is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 of 0.61 μM.[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3][4] By inhibiting TNIK, this compound can suppress the proliferation of cancer cells, as demonstrated in the HCT116 colorectal cancer cell line where it exhibited an IC50 of 36.423 μM.[1] Combination therapy is a cornerstone of cancer treatment, and investigating the effects of this compound with standard chemotherapeutic agents could reveal synergistic interactions that enhance anti-tumor efficacy and potentially overcome drug resistance.
These notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound in combination with other chemotherapy agents.
Data from Studies on Other TNIK Inhibitors
While specific data for this compound is unavailable, studies on other TNIK inhibitors in combination with anti-cancer agents provide a rationale for similar investigations with this compound.
| TNIK Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| NCB-0846 | Cisplatin | Lung Squamous Cell Carcinoma | Additive | |
| NCB-0846 | Etoposide | Lung Squamous Cell Carcinoma | Additive | |
| KY-05009 | Dovitinib | Multiple Myeloma | Synergistic | |
| TNIK inhibitors (unspecified) | Anti-PD-1 Immunotherapy | Colorectal Cancer | Synergistic (complete tumor control in 50% of mice) |
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Viability Assay to Determine IC50 Values
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for this compound and a combination chemotherapy agent individually.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.
-
Remove the overnight culture medium from the cells and add the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
2. Combination Index (CI) Calculation using the Chou-Talalay Method
This protocol is for determining if the combination of this compound and a chemotherapy agent is synergistic, additive, or antagonistic.
-
Procedure:
-
Based on the individual IC50 values, design a dose-response matrix for the drug combination. A common approach is to use a constant ratio of the two drugs centered around their respective IC50 values.
-
Perform the cell viability assay as described in the protocol above, but with the drug combination matrix.
-
Calculate the fraction of affected (inhibited) cells for each drug concentration and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). Specialized software like CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Western Blot Analysis of Signaling Pathways
This protocol investigates the molecular mechanisms underlying the observed effects of the combination treatment.
-
Procedure:
-
Treat cells with this compound, the chemotherapy agent, and the combination at specified concentrations (e.g., IC50) for a defined period (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., Wnt/β-catenin, apoptosis pathways like cleaved PARP and Caspase-3).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
In Vivo Efficacy Study
1. Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent
-
Vehicle solution
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size.
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy agent alone, combination therapy).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
References
Application Notes and Protocols for Evaluating the Anti-Tumor Activity of Tnik-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-tumor activity of Tnik-IN-4, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The protocols outlined below cover key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt pathway is a key driver of tumorigenesis.[1][3] TNIK acts as a critical coactivator of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex, which is responsible for the expression of numerous genes involved in cell proliferation, survival, and differentiation.[1] By inhibiting TNIK, this compound is expected to suppress the transcription of these target genes, leading to anti-tumor effects.
Mechanism of Action: Wnt Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting TNIK, a key downstream component of the Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF4 to activate the transcription of Wnt target genes. TNIK is essential for the full activation of this transcriptional complex. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and subsequent transcriptional activation of Wnt target genes, thereby blocking the pro-tumorigenic effects of this pathway.
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Quantitative Data Summary
The following tables summarize the anti-tumor activity of the TNIK inhibitor NCB-0846, which can be considered a representative compound for this compound, in various cancer cell lines and in vivo models.
Table 1: In Vitro IC50 Values of NCB-0846 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 21 | |
| DLD-1 | Colorectal Carcinoma | - | |
| SW620 | Colorectal Carcinoma | - | |
| SCLC-N | Small Cell Lung Cancer | Varies by subtype | |
| SCLC-P | Small Cell Lung Cancer | Varies by subtype | |
| TPC-1 | Papillary Thyroid Carcinoma | ~500 | |
| KTC-1 | Papillary Thyroid Carcinoma | ~500 | |
| MDA-MB-231 | Breast Cancer | ~3000 (after 72h) | |
| MCF-10A | Non-tumorigenic Breast | ~3000 (after 72h) |
Table 2: In Vivo Tumor Growth Inhibition by NCB-0846 in Xenograft Models
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| HCT116 | NCB-0846 | 40 or 80 mg/kg, oral, BID | Significant reduction in tumor volume | |
| HCT116 | NCB-0846 | 90 or 150 mg/kg, single oral dose | Dose-dependent decrease in Wnt target gene expression | |
| Apcmin/+ mice | NCB-0846 HCl | 22.5, 45, or 90 mg/kg, oral, BID for 35 days | Dose-dependent reduction in intestinal tumor multiplicity and size | |
| Patient-Derived Xenograft (COX021, COX026) | NCB-0846 | 50 and 100 mg/kg | Reduction in tumor growth | |
| BCPAP | NCB-0846 | 50 mg/kg, oral, qd, 5 days on/2 days off | Significant reduction in tumor growth and weight |
Table 3: Cellular Effects of NCB-0846 on HCT116 Colorectal Cancer Cells
| Assay | Treatment | Observation | Reference |
| Cell Cycle Analysis | 3 µM NCB-0846 for 24-48h | Increase in the sub-G1 cell population | |
| Apoptosis Assay (PARP Cleavage) | 1 µM NCB-0846 for 24-48h | Increased cleavage of PARP-1 | |
| Apoptosis Assay (Annexin V) | 1 µM NCB-0846 for 24h | Increased percentage of apoptotic cells | |
| Colony Formation Assay | 1 µM NCB-0846 for 14 days | Inhibition of colony formation in soft agar | |
| Wnt Target Gene Expression | 0.1 - 3 µM NCB-0846 for 48h | Reduced expression of AXIN2 and c-MYC |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-tumor activity of this compound.
In Vitro Assays
Caption: A typical workflow for the in vitro evaluation of this compound.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, DLD-1)
-
Complete growth medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
In Vivo Assay
Caption: A standard workflow for assessing the in vivo efficacy of this compound.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups according to the predetermined dosage and schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
Conclusion
These application notes provide a framework for the comprehensive evaluation of the anti-tumor activity of this compound. The combination of in vitro and in vivo assays will allow for a thorough characterization of its efficacy, potency, and mechanism of action, providing crucial data for its further development as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for Studying TNIK Function in Fibrosis Using Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview and detailed protocols for utilizing small molecule inhibitors to investigate the function of TNIK in fibrosis. While the user interest was in "Tnik-IN-4," literature primarily documents its use in cancer research. Therefore, this document focuses on functionally similar and well-characterized TNIK inhibitors that have been successfully applied in fibrosis studies: INS018_055 (Rentosertib) , NCB-0846 , and KY-05009 .
Featured TNIK Inhibitors for Fibrosis Research
| Inhibitor | Target | In Vitro Potency | Application in Fibrosis Research | Key Features |
| INS018_055 (Rentosertib) | TNIK, MAP4K4 | IC50: 12-120 nM | Idiopathic Pulmonary Fibrosis (IPF), Kidney Fibrosis, Skin Fibrosis | AI-designed, potent, pan-fibrotic inhibitor with demonstrated in vivo efficacy and favorable safety profile. |
| NCB-0846 | TNIK | IC50: 21 nM | Liver Fibrosis | Orally active inhibitor shown to reduce CCl4-induced liver fibrogenesis in mice. |
| KY-05009 | TNIK | Ki: 100 nM | Lung Fibrosis (EMT model) | Attenuates TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in lung cells. |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the central role of TNIK in fibrotic signaling and a general workflow for studying its function using small molecule inhibitors.
Experimental Protocols
In Vitro: Inhibition of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT)
This protocol is adapted from studies using KY-05009 to inhibit EMT in A549 human lung adenocarcinoma cells, a key process in the initiation of fibrosis.
1. Cell Culture and Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
2. Serum Starvation and Treatment:
-
The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with the TNIK inhibitor (e.g., KY-05009 at concentrations of 1-10 µM) for 1 hour.
-
Induce EMT by adding TGF-β1 (typically 2-10 ng/mL) to the medium and incubate for 48-72 hours.
3. Analysis of EMT Markers:
-
Western Blot: Lyse the cells and perform western blotting to analyze the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for EMT markers to visualize changes in cell morphology and protein localization.
-
Luciferase Reporter Assay: To assess Wnt/β-catenin signaling, transfect cells with a TCF/LEF reporter plasmid (e.g., TOPflash/FOPflash) prior to treatment and measure luciferase activity.
In Vivo: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This protocol is based on the use of NCB-0846 in a mouse model of liver fibrosis.
1. Animal Model:
-
Use age- and sex-matched C57BL/6J mice.
-
Induce liver fibrosis by intraperitoneal (IP) injection of CCl4 (0.5 μL/g body weight, diluted in corn oil) twice weekly for 4 weeks. Control animals receive corn oil injections.
2. TNIK Inhibitor Administration:
-
Prepare NCB-0846 in a vehicle solution (e.g., 70% PEG-300, 15% DMSO, 15% ddH2O).
-
Administer NCB-0846 at a dose of 10 mg/kg via IP injection five times per week on days when CCl4 is not administered. The vehicle control group receives injections of the vehicle solution.
3. Assessment of Liver Fibrosis:
-
At the end of the 4-week period, euthanize the mice and harvest the livers.
-
Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring the hydroxyproline concentration in liver homogenates.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of hepatic stellate cell activation, such as α-SMA.
-
Western Blot Analysis: Analyze liver homogenates for total and phosphorylated TNIK levels to confirm target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for the featured TNIK inhibitors in fibrosis-related studies.
Table 1: In Vitro Efficacy of TNIK Inhibitors
| Inhibitor | Cell Line/Model | Assay | Endpoint | Result | Reference |
| INS018_055 | IPF Donor Fibroblasts | TGF-β-mediated α-SMA expression | IC50 | 50-79 nM | |
| NCB-0846 | Primary human Hepatic Stellate Cells | TGF-β-induced procollagen I secretion | Inhibition | 0.1 µM | |
| KY-05009 | A549 Lung Cancer Cells | ATP Competition Assay | Ki | 100 nM | |
| KY-05009 | A549 Lung Cancer Cells | TGF-β-induced TCF4 transcription | Inhibition | 1-10 µM |
Table 2: In Vivo Efficacy of TNIK Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| INS018_055 | Bleomycin-induced lung fibrosis (mouse) | Not specified | Not specified | Improved lung function | |
| INS018_055 | Unilateral Ureteral Obstruction (kidney fibrosis, mouse) | 3, 10, 30 mg/kg, BID | Not specified | Reduced Sirius Red staining and hydroxyproline content | |
| NCB-0846 | CCl4-induced liver fibrosis (mouse) | 10 mg/kg, IP, 5x/week | 4 weeks | Reduced liver fibrosis (Sirius Red staining) |
Conclusion
The study of TNIK function in fibrosis is a rapidly advancing field with significant therapeutic potential. While a variety of TNIK inhibitors exist, INS018_055, NCB-0846, and KY-05009 have demonstrated utility in preclinical models of fibrosis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the role of TNIK in fibrotic diseases and evaluating the efficacy of novel TNIK inhibitors. It is recommended to consult the primary literature for further details and to optimize protocols for specific experimental systems.
References
Troubleshooting & Optimization
Tnik-IN-4 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the TNIK inhibitor, Tnik-IN-4. The following frequently asked questions (FAQs) and troubleshooting guide address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like many kinase inhibitors. To mitigate this, ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. It is also recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
Q3: Does the quality of DMSO affect the solubility of this compound?
A3: Yes, the quality of DMSO is crucial. Use anhydrous, high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds. It is best practice to use a fresh, unopened bottle of anhydrous DMSO or to use aliquots from a properly stored stock.
Q4: Are there any physical methods to improve the dissolution of this compound?
A4: Gentle warming (to 37°C) and ultrasonication can aid in the dissolution of this compound in DMSO. If you observe any particulate matter after initial mixing, sonicating the solution for a short period can help to break down aggregates and achieve a clear solution.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, a stock solution in DMSO is typically diluted into a vehicle that improves tolerability and bioavailability. Common vehicle formulations for similar inhibitors include a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be minimized. A specific formulation for a related inhibitor, Tnik-IN-1, involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for a different inhibitor is a combination of DMSO and corn oil. It is essential to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Suggested Solution |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Consult the solubility data for related compounds for guidance on maximum concentrations. |
| Low-Quality or "Wet" DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO that has been opened multiple times and exposed to air. |
| Compound Aggregation | Gently warm the solution to 37°C in a water bath. Use a sonicator for 5-10 minutes to break up any particulate matter. |
Problem: Precipitate forms after adding the DMSO stock solution to an aqueous medium.
| Potential Cause | Suggested Solution |
| High Final DMSO Concentration | Keep the final DMSO concentration in your aqueous medium as low as possible (ideally <0.5%). This may require preparing a more concentrated DMSO stock solution if your final desired concentration of this compound is high. |
| Poor Mixing Technique | Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring vigorously. This prevents the formation of localized high concentrations of the compound that can lead to immediate precipitation. |
| Buffer Incompatibility | The pH or salt concentration of your aqueous buffer may affect the solubility of this compound. If possible, test the solubility in a few different biocompatible buffers. |
Quantitative Solubility Data for Related Tnik Inhibitors
Specific quantitative solubility data for this compound is not publicly available. The following table summarizes the solubility of other Tnik inhibitors to provide a general reference. It is highly recommended to perform your own solubility tests for this compound.
| Compound | Solvent | Solubility | Notes |
| Tnik-IN-2 | DMSO | 125 mg/mL (334.76 mM) | Ultrasonication may be required. |
| Tnik-IN-3 | DMSO | 83.33 mg/mL (215.10 mM) | Ultrasonication and freshly opened DMSO are recommended due to its hygroscopic nature.[1] |
| Tnik-IN-8 | DMSO | 50 mg/mL (129.73 mM) | Ultrasonication and freshly opened DMSO are recommended due to its hygroscopic nature.[2] |
| TNIK&MAP4K4-IN-1 | DMSO | ≥ 2.5 mg/mL (5.60 mM) | For in vivo formulation with 10% DMSO and 90% Corn Oil. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Tnik Inhibitor in DMSO
This protocol is a general guideline based on practices for similar compounds.
Materials:
-
Tnik inhibitor powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the mass of the Tnik inhibitor required to make a 10 mM stock solution. (Mass = 10 mM * Molecular Weight of the inhibitor in g/mol * Volume of DMSO in L).
-
Weigh the calculated amount of the Tnik inhibitor powder and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulate matter is visible, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Once the solution is clear, it is ready for use or for aliquoting and storage.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
Technical Support Center: Optimizing Tnik-IN-4 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with Tnik-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of TNIK (TRAF2 and NCK-interacting kinase).[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[2][3][4] TNIK phosphorylates TCF4, a key transcription factor in the β-catenin/TCF4 complex, leading to the activation of Wnt target genes.[2] By inhibiting the kinase activity of TNIK, this compound effectively disrupts this signaling cascade, which is often hyperactivated in various cancers, particularly colorectal cancer.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a broad dose-response range is recommended to determine the optimal concentration for your specific cell line and assay conditions. Based on available data, a starting range of 0.1 µM to 100 µM is advisable. This compound has a biochemical IC50 of 0.61 µM against the TNIK enzyme and a cellular IC50 of 36.423 µM in HCT116 cells after 72 hours of treatment. Therefore, your initial dose-response curve should encompass these values.
Q3: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes and solutions?
A3: Inconsistent IC50 values are a common issue in kinase inhibitor studies and can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Cell-Based Assay Variability | - Cell Density & Passage Number: Ensure consistent cell seeding density and use cells within a similar, low passage number range for all experiments. - Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase. - Serum Concentration: Use the same batch and concentration of serum, as it can affect inhibitor activity. |
| Compound Handling & Stability | - Solubility: Visually inspect your this compound stock solution for any precipitation. Ensure it is fully dissolved in DMSO before making further dilutions in your assay medium. - Freeze-Thaw Cycles: Aliquot your stock solution to minimize repeated freeze-thaw cycles, which can lead to compound degradation. - Stability in Media: Prepare fresh dilutions of this compound in your cell culture medium for each experiment, as the compound's stability in aqueous solutions over time may vary. |
| Assay Conditions | - Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Use a consistent incubation time across all experiments. - ATP Concentration (Biochemical Assays): The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. For comparability, use an ATP concentration at or near the Km for TNIK. |
Q4: this compound shows potent activity in a biochemical assay but is less active in my cell-based assay. Why is this and what can I do?
A4: A discrepancy between biochemical and cellular potency is a frequent observation for kinase inhibitors. Several factors can contribute to this:
-
Cellular Environment: The complex intracellular environment, with high ATP concentrations (millimolar range) and the presence of other interacting proteins, can make it more challenging for an ATP-competitive inhibitor to bind to its target compared to a purified in vitro system.
-
Cell Permeability: While most small molecule inhibitors are designed to be cell-permeable, poor membrane transport can limit the intracellular concentration of this compound.
-
Drug Efflux Pumps: Cancer cells can express efflux pumps that actively transport foreign compounds out of the cell, reducing the effective intracellular concentration of the inhibitor.
To investigate this, you can perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a Western blot analysis of a downstream substrate, to confirm that this compound is reaching and binding to TNIK within the cell.
Q5: How can I confirm that this compound is engaging with TNIK in my cells?
A5: Confirming target engagement is a critical step. The most common method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of TNIK. Since TNIK phosphorylates TCF4, you can measure the levels of phosphorylated TCF4 (p-TCF4) relative to total TCF4 after treating your cells with a dose range of this compound. A dose-dependent decrease in p-TCF4 would indicate successful target engagement.
Data Presentation
Table 1: Inhibitory Potency of TNIK Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line | Reference |
| This compound | TNIK | Biochemical | 0.61 µM (IC50) | - | |
| This compound | - | Cell-based (Viability) | 36.423 µM (IC50) | HCT116 | |
| NCB-0846 | TNIK | Biochemical | 21 nM (IC50) | - | |
| KY-05009 | TNIK | Biochemical | 100 nM (Ki) | - |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using the MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (empirically determined for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of a "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Confirming Target Engagement via Western Blotting
This protocol describes how to assess the phosphorylation of TCF4 to confirm this compound's on-target activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-TCF4, anti-total TCF4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for a short period (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-TCF4, total TCF4, and the loading control.
-
Normalize the p-TCF4 signal to the total TCF4 signal.
-
A dose-dependent decrease in the p-TCF4/total TCF4 ratio indicates successful inhibition of TNIK.
-
Visualizations
Caption: The Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using a cell viability assay.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
Technical Support Center: Troubleshooting In Vivo Instability of Tnik-IN-4
Disclaimer: Information regarding a specific molecule designated "Tnik-IN-4" is not publicly available in the reviewed scientific literature. This technical support center provides a generalized guide for troubleshooting the in vivo instability of novel, poorly soluble small molecule inhibitors targeting Traf2- and Nck-interacting kinase (TNIK), using "this compound" as a placeholder. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with experimental compounds targeting TNIK.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound is showing lower than expected efficacy. Could this be due to compound instability?
A1: Yes, lower than expected efficacy is a common consequence of in vivo instability. Small molecule inhibitors can be subject to rapid metabolism, poor absorption, and rapid clearance, all of which reduce the concentration of the active compound at the target site. It is crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound to understand its behavior in the animal model.
Q2: I'm observing high variability in my in vivo results between individual animals. What could be the cause?
A2: High variability can stem from several factors, including inconsistent dosing, biological differences between animals, and compound instability. Inconsistent formulation or administration can lead to variable absorption and exposure. Additionally, if this compound is rapidly metabolized, small differences in metabolic enzyme activity between animals can lead to significant variations in compound exposure.
Q3: What are the first steps I should take if I suspect this compound is unstable in vivo?
A3: The first step is to systematically evaluate the compound's formulation, route of administration, and its metabolic profile. Begin by ensuring the formulation is appropriate for the chosen administration route and that the compound is fully solubilized. Subsequently, conducting a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and target tissues over time is essential to determine its half-life and exposure levels.
Q4: Can the formulation of this compound impact its in vivo stability and performance?
A4: Absolutely. The formulation is critical, especially for poorly soluble compounds. An inappropriate vehicle can lead to precipitation of the compound upon administration, resulting in low and erratic absorption. Utilizing solubilizing excipients, such as co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween® 80), or cyclodextrins, can significantly improve solubility and bioavailability.
Troubleshooting Guides
Issue 1: Rapid Compound Degradation or Metabolism
Possible Cause: this compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) or other metabolic processes.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Perform an in vitro assay using liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will provide an initial indication of its susceptibility to metabolic degradation.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in your animal model. Measure the plasma concentration of this compound at various time points after administration to determine its half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). A short half-life would suggest rapid clearance.
-
Identify Metabolites: Analyze plasma and tissue samples using mass spectrometry to identify potential metabolites of this compound. Understanding the metabolic pathways can inform strategies to block or slow down degradation.
Issue 2: Poor Bioavailability and Low Exposure
Possible Cause: this compound may have poor solubility, leading to inadequate absorption from the administration site.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically relevant vehicles.
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility. This may include using co-solvents, surfactants, or creating a lipid-based formulation.
-
Alternative Administration Routes: If oral bioavailability is low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and absorption barriers.
Data Presentation
Table 1: Pharmacokinetic Parameters of Exemplar TNIK Inhibitors
| Parameter | NCB-0846 (Mouse) | INS018-055 (Mouse) | INS018-055 (Dog) |
| Route of Administration | Oral | Oral (30 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | - | 1.22 h (IV) | 1.65 h (IV) |
| Cmax | - | 1010 ng/mL | 536 ng/mL |
| Tmax | - | 0.25 h | 0.708 h |
| Bioavailability (F) | - | 44% | 22% |
| Clearance | - | 123.5 mL/min/kg (IV) | 32.2 mL/min/kg (IV) |
Data for NCB-0846 is limited in publicly available literature. Data for INS018-055 is from a published preclinical characterization.[1]
Experimental Protocols
Protocol 1: Basic In Vivo Formulation Preparation
Objective: To prepare a simple formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. Vortex or sonicate until fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing the co-solvents and surfactant. A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment and keep it at room temperature.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for most in vivo studies, to avoid toxicity. Always include a vehicle control group in your experiments.
Visualizations
Caption: Simplified Wnt signaling pathway showing the role of TNIK.
Caption: Workflow for troubleshooting this compound in vivo instability.
References
Navigating Tnik-IN-4 Experiments: A Guide to Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tnik-IN-4 and other TNIK inhibitors, ensuring that observed experimental outcomes are a direct result of on-target activity is paramount. Off-target effects can lead to misinterpretation of data and confound research findings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: What are the initial signs that my experimental results might be influenced by off-target effects of this compound?
A2: Several indicators may suggest the presence of off-target effects:
-
Inconsistency with other inhibitors: A structurally different TNIK inhibitor produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the TNIK gene is knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA.
-
Unusual dose-response curve: The phenotypic effect does not correlate well with the on-target IC50 value of this compound, or unexpected effects appear at higher concentrations.
-
High levels of cytotoxicity: Significant cell death is observed at concentrations close to the effective dose for the desired phenotype.
Q3: What are the general strategies to minimize and control for off-target effects?
A3: A multi-pronged approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ orthogonal validation: Use a structurally and mechanistically diverse TNIK inhibitor to confirm that the observed phenotype is consistent.
-
Perform genetic validation: Use CRISPR-Cas9 or siRNA to deplete TNIK and determine if this recapitulates the inhibitor's phenotype.
-
Conduct rescue experiments: In cells treated with this compound, introduce a version of the TNIK protein that is resistant to the inhibitor. If the phenotype is reversed, it provides strong evidence of on-target activity.
-
Utilize target engagement assays: Directly confirm that this compound is binding to TNIK in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at effective concentrations. | Off-target toxicity. | Lower the inhibitor concentration. Profile the inhibitor against a broad kinase panel to identify potential toxic off-targets. Use a more selective TNIK inhibitor if available. |
| Inconsistent results with another TNIK inhibitor. | One of the inhibitors may have off-target effects that contribute to the observed phenotype. | Perform a dose-response curve for both inhibitors. Conduct a rescue experiment with a drug-resistant TNIK mutant. |
| Phenotype does not match genetic knockout of TNIK. | The inhibitor's effect is likely due to off-target interactions. | Perform a kinome-wide selectivity screen to identify the unintended targets. |
| Observed effect only occurs at high concentrations. | The effect may be due to lower-affinity off-target engagement. | Carefully determine the dose-response relationship and correlate it with the IC50 for TNIK. |
Data Presentation: Kinase Selectivity of a TNIK Inhibitor
To illustrate the importance of understanding a compound's selectivity, the following table presents data for the well-characterized TNIK inhibitor, NCB-0846. This data helps in selecting appropriate experimental concentrations and anticipating potential off-target effects. NCB-0846 is a potent inhibitor of TNIK with an IC50 of 21 nM.[1][2][3] It shows selectivity over a panel of 46 kinases, but at a concentration of 100 nM, it also inhibits several other kinases by more than 80%.[4]
| Target | IC50 (nM) | % Inhibition @ 100 nM | Comments |
| TNIK | 21 | >95% | On-Target |
| FLT3 | - | >80% | Potential Off-Target |
| JAK3 | - | >80% | Potential Off-Target |
| PDGFRα | - | >80% | Potential Off-Target |
| TrkA | - | >80% | Potential Off-Target |
| Cdk2/CycA2 | - | >80% | Potential Off-Target |
| HGK (MAP4K4) | - | >80% | Potential Off-Target |
Note: This table is compiled from publicly available data for NCB-0846 and serves as a representative example. Researchers should consult the specific datasheet for this compound or perform their own kinase profiling for the most accurate selectivity data.
Mandatory Visualizations
Caption: Simplified TNIK-Wnt Signaling Pathway.
Caption: Experimental workflow for validating on-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to TNIK in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TNIK at each temperature and inhibitor concentration by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To determine if the genetic removal of TNIK recapitulates the phenotype observed with this compound.
Methodology:
-
Guide RNA (sgRNA) Design: Design two to three sgRNAs targeting a critical exon of the TNIK gene using a publicly available design tool.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After transfection, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Screening and Verification:
-
Expand individual clones and screen for TNIK knockout by Western blot to confirm the absence of the protein.
-
Sequence the genomic DNA of the knockout clones to verify the presence of insertions or deletions (indels) at the target site.
-
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the confirmed TNIK knockout clones and compare the results to cells treated with this compound. If the phenotype is the same, it strongly supports an on-target mechanism.
References
Navigating Tnik-IN-4 Toxicity in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the preclinical evaluation of Tnik-IN-4 compounds. The following information, presented in a question-and-answer format, addresses potential toxicity issues and offers troubleshooting strategies for in vivo animal models. The content is based on publicly available data on TNIK inhibitors, primarily focusing on INS018_055 and NCB-0846, to inform experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of the TNIK inhibitor INS018_055?
Q2: Are there any known toxicities associated with the TNIK inhibitor NCB-0846 in animal models?
A2: In a xenograft mouse model study, administration of NCB-0846 led to an initial decrease in the body weight of the mice, which gradually recovered, suggesting some transient toxicity. Additionally, a computational (in silico) study has predicted potential hepatotoxicity for NCB-0846.
Q3: What are the known off-target effects of TNIK inhibitors?
A3: For NCB-0846, it has been shown to inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK at a concentration of 0.1 μM. In contrast, INS018_055 is described as having low cytotoxicity in multiple in vitro studies.
Troubleshooting Guide for In Vivo Toxicity Studies
This guide provides troubleshooting for common issues that may arise during in vivo toxicity experiments with this compound compounds.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses
-
Possible Cause: Species-specific metabolism leading to toxic metabolites, or higher than anticipated exposure due to formulation or vehicle effects.
-
Troubleshooting Steps:
-
Review Formulation: Ensure the formulation is appropriate for the route of administration and does not contribute to toxicity. Include a vehicle-only control group.
-
Conduct Dose-Range Finding (DRF) Studies: If not already performed, a well-designed DRF study with a small number of animals per group can help identify the Maximum Tolerated Dose (MTD).
-
Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of the compound to correlate exposure levels with observed toxicity.
-
Histopathology: Conduct a thorough histopathological examination of all major organs to identify target organs of toxicity.
-
Issue 2: Significant Weight Loss in Treated Animals
-
Possible Cause: This can be a general sign of toxicity, reduced food and water intake, or specific gastrointestinal effects.
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to differentiate between direct toxicity and reduced caloric intake.
-
Clinical Observations: Record detailed clinical signs daily, including posture, activity, and feces/urine appearance.
-
Gastrointestinal Examination: At necropsy, pay close attention to the gastrointestinal tract for signs of irritation, inflammation, or other abnormalities.
-
Dose Adjustment: Consider lowering the dose or adjusting the dosing frequency.
-
Issue 3: Inconsistent Results Between Animals in the Same Dose Group
-
Possible Cause: Variability in gavage technique, individual animal differences in metabolism, or underlying health issues in some animals.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all technical staff are proficient in the dosing procedures to minimize variability.
-
Health Screening: Use healthy, age- and weight-matched animals from a reputable supplier.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Outlier Analysis: Use appropriate statistical methods to identify and handle outliers, but do not exclude data without a justifiable scientific reason.
-
Quantitative Data Summary
While specific quantitative toxicity data for this compound compounds are limited in the public domain, the following table summarizes available pharmacokinetic data for INS018_055.
| Parameter | Species | Value | Route of Administration |
| INS018_055 | |||
| Half-life (t½) | Mouse | 1.22 h | Intravenous |
| Dog | 1.65 h | Intravenous | |
| Clearance (CL) | Mouse | 123.5 mL/min/kg | Intravenous |
| Dog | 32.2 mL/min/kg | Intravenous | |
| Cmax | Mouse | 1010 ng/mL (at 30 mg/kg) | Oral |
| Dog | 536 ng/mL (at 10 mg/kg) | Oral | |
| Tmax | Mouse | 0.25 h | Oral |
| Dog | 0.708 h | Oral | |
| Bioavailability (F) | Mouse | 44% | Oral |
| Dog | 22% | Oral |
Experimental Protocols
Below is a generalized, detailed protocol for a 14-day repeated-dose oral toxicity study in rodents, based on OECD guidelines and common practices for kinase inhibitors. This should be adapted for the specific this compound compound and research question.
Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Test System:
-
Species: Sprague-Dawley rats (or other appropriate rodent species).
-
Age: 6-8 weeks at the start of dosing.
-
Sex: Equal numbers of males and females.
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum.
-
-
Experimental Design:
-
Groups: Typically four groups: a vehicle control group and three dose-level groups (low, mid, high).
-
Animals per Group: 5-10 animals per sex per group.
-
Dose Selection: Doses should be selected based on a prior dose-range finding study to establish the MTD. The high dose should induce some toxicity but not mortality, the low dose should be a No-Observed-Adverse-Effect-Level (NOAEL), and the mid-dose should be intermediate.
-
Route of Administration: Oral gavage is common for small molecules.
-
Dosing Volume: Typically 5-10 mL/kg.
-
Dosing Schedule: Once daily for 14 consecutive days.
-
-
Observations and Measurements:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed observations recorded daily at the same time, including changes in skin, fur, eyes, and general behavior.
-
Body Weight: Recorded prior to dosing on Day 1 and then weekly.
-
Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function markers).
-
-
Terminal Procedures (Day 15):
-
Euthanasia: Animals are humanely euthanized.
-
Gross Necropsy: A complete necropsy is performed on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved, processed, and examined microscopically. Tissues from lower-dose groups showing target organ toxicity in the high-dose group should also be examined.
-
Visualizations
References
- 1. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 2. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 3. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 4. INS018_055 for Idiopathic Pulmonary Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Troubleshooting TNIK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TNIK inhibitors. The following information is designed for researchers, scientists, and drug development professionals to help identify and resolve potential reasons for a lack of TNIK inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my TNIK inhibitor (e.g., Tnik-IN-4) not showing activity in my in vitro kinase assay?
There are several potential reasons why a TNIK inhibitor may not appear active in an in vitro kinase assay. These can be broadly categorized into issues with the compound, the enzyme, or the assay conditions.
-
Compound-Related Issues:
-
Solubility and Stability: The inhibitor may have poor solubility in the assay buffer, leading to a lower effective concentration. It is crucial to ensure the compound is fully dissolved. Additionally, the compound may be unstable under the assay conditions (e.g., sensitive to light, temperature, or components in the buffer).
-
Purity and Integrity: The purity of the inhibitor should be verified. Degradation during storage or the presence of impurities can significantly impact its activity.
-
-
Enzyme-Related Issues:
-
Enzyme Activity: The recombinant TNIK enzyme may be inactive or have low activity. It is important to use a validated, active enzyme and to handle it according to the supplier's recommendations to avoid repeated freeze-thaw cycles.
-
Conformational State: Some inhibitors only bind to a specific conformational state (active or inactive) of the kinase.[1] The recombinant enzyme in your assay may not be in the appropriate conformation for your inhibitor to bind.
-
-
Assay Condition-Related Issues:
-
ATP Concentration: If your inhibitor is ATP-competitive, a high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve the same level of inhibition.[1] It is recommended to use an ATP concentration at or near the Km value for TNIK.
-
Assay Interference: The inhibitor itself might interfere with the assay technology. For instance, in luminescence-based assays, the compound could have inherent fluorescent properties or quench the signal.[1] Running a control without the enzyme can help identify such interference.
-
Q2: My TNIK inhibitor is active in a biochemical assay, but not in my cellular experiments. What could be the reason?
This is a common challenge in drug discovery and can be attributed to several factors related to the complex environment of a living cell.
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target, TNIK.
-
Cellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in in vitro kinase assays (micromolar range).[1] For an ATP-competitive inhibitor, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in potency.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just TNIK.[1]
-
TNIK's Role in the Specific Cellular Context: The TNIK-mediated pathway you are investigating might not be the primary driver of the phenotype in your specific cell line or under your experimental conditions.
Q3: How can I confirm that my inhibitor is engaging TNIK in cells?
Several methods can be used to confirm that your inhibitor is binding to TNIK within a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. If your inhibitor binds to TNIK, it will typically increase its thermal stability.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to its target protein.
-
Western Blotting for Phospho-Substrates: You can measure the phosphorylation of known downstream substrates of TNIK. A successful inhibitor should decrease the phosphorylation of these substrates. For example, TNIK phosphorylates TCF4, a key transcription factor in the Wnt signaling pathway.
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro TNIK Kinase Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting inaccuracy, especially with small volumes. | Calibrate pipettes. Use a master mix for reagents. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components. | |
| Edge effects in the microplate due to evaporation. | Avoid using the outer wells of the plate or fill them with buffer. | |
| No or low inhibition observed | Inhibitor insolubility or degradation. | Visually inspect for precipitation. Test solubility in the assay buffer. Prepare fresh solutions. |
| Inactive TNIK enzyme. | Use a new aliquot of the enzyme. Confirm activity with a known TNIK inhibitor as a positive control. | |
| High ATP concentration. | Determine the Km of ATP for your TNIK enzyme and use an ATP concentration close to the Km. | |
| Assay interference. | Run a control experiment without the enzyme to check for compound interference with the detection method. |
Guide 2: Troubleshooting Cellular Wnt Signaling Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No effect of the inhibitor on Wnt pathway activation | Poor cell permeability of the inhibitor. | Consider using a cell-permeable analog if available. |
| High intracellular ATP concentration. | Increase the inhibitor concentration in the cellular assay. | |
| Inhibitor is being effluxed from the cells. | Co-incubate with known efflux pump inhibitors. | |
| The Wnt pathway is not active in the chosen cell line. | Use a cell line with a known active Wnt pathway (e.g., HCT116) or stimulate the pathway with Wnt3a conditioned media. | |
| Cell toxicity observed | Off-target effects of the inhibitor. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. |
Quantitative Data for Known TNIK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for some reported TNIK inhibitors to provide a reference for expected potency. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | TNIK IC50 (in vitro) | Cellular IC50 | Cell Line | Reference |
| INS018-055 | 7.8 nM | 63 nM (COL1 expression) | LX-2 | |
| NCB-0846 | - | 380 nM | MC38 | |
| NCB-0846 | - | 600 nM | CT26 | |
| Mebendazole | - | 2.84 µM | MC38 | |
| Mebendazole | - | 4.29 µM | CT26 |
Experimental Protocols
Protocol 1: In Vitro TNIK Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience).
Materials:
-
Recombinant active TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
This compound or other TNIK inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of your TNIK inhibitor in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the inhibitor dilutions or vehicle control.
-
Prepare a master mix containing the kinase assay buffer, ATP (at a final concentration near the Km of TNIK), and the MBP substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the diluted TNIK enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a reagent to convert ADP to ATP, which is then detected by a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: TCF/LEF Luciferase Reporter Assay for Cellular Wnt Signaling
This protocol is a standard method to measure the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or another suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound or other TNIK inhibitor
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing your TNIK inhibitor at various concentrations or a vehicle control.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a protein to the wells (except for the unstimulated control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity relative to the stimulated control and determine the IC50 of your inhibitor.
Visualizations
TNIK in the Canonical Wnt Signaling Pathway
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.
General Workflow for Testing TNIK Inhibitors
Caption: A general experimental workflow for the evaluation of TNIK inhibitors.
Troubleshooting Flowchart for Unexpected Results
Caption: A decision tree for troubleshooting lack of TNIK inhibition.
References
Technical Support Center: Improving Oral Bioavailability of Tnik-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of Tnik-IN-4, a novel TNIK inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and selective small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal (GI) tract and, consequently, low and variable oral bioavailability.[4][5] This can hinder its development as an effective oral therapeutic agent.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The oral bioavailability of small-molecule kinase inhibitors like this compound is often limited by several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the aqueous environment of the GI tract, which is a prerequisite for absorption.
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves can be too slow to allow for complete absorption as it transits through the GI tract.
-
High Lipophilicity: While necessary for membrane permeability, very high lipophilicity can lead to partitioning into lipid micelles in the gut, reducing the free drug concentration available for absorption.
-
First-Pass Metabolism: After absorption into the portal circulation, the drug may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it reaches systemic circulation.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
-
pH-Dependent Solubility: Many kinase inhibitors are weak bases with solubility that decreases as the pH increases from the stomach to the intestine.
Q3: What are the common formulation strategies to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and low bioavailability:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution, which can enhance the dissolution rate and absorption.
-
Lipophilic Salts: Creating a lipophilic salt of this compound can improve its solubility in lipidic excipients, making it more suitable for lipid-based formulations.
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low and variable drug exposure (AUC) in preclinical animal studies. | Poor aqueous solubility and dissolution rate of the crystalline form of this compound. | 1. Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). 2. Develop a Lipid-Based Formulation: Create a Self-Microemulsifying Drug Delivery System (SMEDDS) to present the drug in a solubilized form. |
| High peak plasma concentration (Cmax) but low overall exposure (AUC), suggesting rapid clearance. | Significant first-pass metabolism in the liver. | 1. Inhibit Metabolic Enzymes (for mechanistic studies): Co-administer a known inhibitor of the relevant CYP enzymes (e.g., ritonavir for CYP3A4) to confirm the metabolic pathway. Note: This is not a long-term formulation strategy due to drug-drug interaction risks. 2. Promote Lymphatic Uptake: Utilize a lipid-based formulation, which can partially bypass the portal circulation and first-pass metabolism by being absorbed through the lymphatic system. |
| In vitro dissolution is high, but in vivo absorption remains low. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Perform a Caco-2 Permeability Assay: This in vitro model can determine if this compound is subject to efflux. 2. Incorporate P-gp Inhibitors in the Formulation: Some excipients used in ASDs and SMEDDS (e.g., certain surfactants) have P-gp inhibitory effects. |
| Significant "food effect" observed in animal studies (i.e., bioavailability is much higher when dosed with food). | The presence of fats in food helps to solubilize the lipophilic compound. This also suggests that a lipid-based formulation could be beneficial. | Develop a robust lipid-based formulation (e.g., SMEDDS) to mimic the effect of food and ensure more consistent absorption regardless of the prandial state of the subject. |
Section 3: Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies, based on a single oral dose of 10 mg/kg in rats.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 485.6 g/mol | Moderate size, generally acceptable for oral absorption. |
| LogP | 4.8 | High lipophilicity; may have good permeability but poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility is likely the primary barrier to absorption. |
| Biopharmaceutical Classification System (BCS) | Class II | Low solubility, high permeability. |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Crystalline) | 15 | 4.0 | 120 | 2% |
| Amorphous Solid Dispersion (20% drug load in HPMC-AS) | 150 | 2.0 | 900 | 15% |
| SMEDDS Formulation | 240 | 1.5 | 1500 | 25% |
| Nanosuspension | 90 | 2.5 | 720 | 12% |
Note: Data are hypothetical and for illustrative purposes only.
Section 4: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from different formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=4 per group), cannulated in the jugular vein for blood sampling.
-
Dosing:
-
Administer this compound formulations orally (p.o.) via gavage at a dose of 10 mg/kg.
-
For absolute bioavailability, administer an intravenous (IV) dose of 1 mg/kg of this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
Transport Experiment:
-
The test compound (this compound) is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver chamber at specified time points.
-
The experiment is conducted in both directions: A-to-B (absorptive) and B-to-A (secretive).
-
-
(Optional) P-gp Inhibition: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp interaction.
-
Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio > 2 suggests the compound is subject to active efflux.
Section 5: Mandatory Visualizations
Caption: The Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. lonza.com [lonza.com]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-4 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Tnik-IN-4. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: While specific stability data for this compound is not publicly available, based on information for analogous TNIK inhibitors, the following storage conditions are recommended for the solid form of this compound to ensure its stability.
| Storage Condition | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q2: How should I store stock solutions of this compound?
A2: For stock solutions of this compound, it is recommended to follow the storage guidelines for similar TNIK inhibitors to maintain their integrity and activity.[1][2]
| Storage Condition | Recommended Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light; store under nitrogen if possible.[1][2] |
| -20°C | Up to 1 month | Protect from light; store under nitrogen if possible.[1] |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is a potent TNIK inhibitor. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of similar small molecule inhibitors.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. By inhibiting TNIK, this compound can block the downstream effects of the Wnt pathway, leading to reduced cancer cell proliferation.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause: The compound may be degrading in solution. Improper storage, such as prolonged storage at room temperature or exposure to light, can accelerate degradation.
-
Solution:
-
Prepare fresh stock solutions of this compound for each experiment if possible.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Issue 2: I am experiencing issues with the solubility of this compound.
-
Possible Cause: The compound may not be fully dissolving in the chosen solvent, or it may be precipitating out of solution at lower temperatures.
-
Solution:
-
Use a high-purity, anhydrous grade of DMSO to prepare your stock solution.
-
Gentle warming and vortexing can aid in dissolution.
-
For aqueous buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware of the final DMSO concentration in your assay, as high concentrations can affect cellular experiments.
-
Issue 3: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can arise from variability in the concentration of the active compound due to degradation or precipitation.
-
Solution:
-
Follow a strict and consistent protocol for preparing and storing this compound solutions.
-
Visually inspect your solutions for any signs of precipitation before each use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.
-
Consider performing a quality control check on your stock solution, such as analytical HPLC, to confirm its concentration and purity if you suspect significant degradation.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing compound stability.
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: Workflow for evaluating the stability of this compound.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution via HPLC
This protocol outlines a general method to assess the stability of this compound in a given solvent over time and under different storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. This is your T=0 sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple microcentrifuge tubes.
-
Store the tubes under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Include conditions with and without light exposure.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
-
HPLC Analysis:
-
Prepare a working solution from each aliquot by diluting it to an appropriate concentration (e.g., 100 µM) with the mobile phase.
-
Inject the T=0 sample to establish the initial purity and retention time of this compound.
-
Inject the samples from each time point and storage condition.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.
-
Disclaimer: The information provided in this technical support center is based on available data for this compound and analogous compounds. It is intended for guidance purposes only. Researchers should always refer to the manufacturer's specific recommendations and perform their own stability studies for critical applications.
References
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer: Tnik-IN-4 vs. NCB-0846
A Comparative Analysis of Two Potent TNIK Inhibitors in Colorectal Cancer Cells
For researchers and drug development professionals navigating the landscape of colorectal cancer therapeutics, the Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling target. This serine/threonine kinase is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Two small molecule inhibitors, Tnik-IN-4 and NCB-0846, have demonstrated significant promise in preclinical studies. This guide provides an objective, data-driven comparison of their performance in colorectal cancer cells, supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
| Parameter | This compound (compound 8g) | NCB-0846 | Reference |
| Target | Traf2- and NCK-interacting kinase (TNIK) | Traf2- and NCK-interacting kinase (TNIK) | [1][2] |
| TNIK Inhibitory Potency (IC50) | 50 nM | 21 nM | [1][3] |
| Effect on HCT116 Cell Viability | Effective suppression of proliferation | 6.8-fold higher cell growth-inhibitory activity than its inactive diastereomer | [1] |
| Mechanism of Action | Inhibition of TNIK kinase activity, leading to suppression of aberrant Wnt signaling | Binds to TNIK in an inactive conformation, blocking Wnt signaling |
Delving into the Data: A Closer Look at Efficacy
While a direct, head-to-head study comparing this compound and NCB-0846 in the same experimental setting is not yet available in published literature, we can draw valuable insights from independent studies on each compound. Both inhibitors have been evaluated against the HCT116 colorectal cancer cell line, a widely used model in cancer research.
This compound: In a study detailing the discovery of a new class of benzo[d]oxazol-2(3H)-one derivatives, the most potent compound, designated as 8g (this compound), exhibited an IC50 value of 50 nM against TNIK. This compound effectively suppressed the proliferation and migration of colorectal cancer cells. Western blot analysis confirmed that this compound could inhibit the aberrant transcriptional activation of the Wnt signaling pathway.
NCB-0846: This orally available small-molecule inhibitor has been shown to potently inhibit TNIK with an IC50 of 21 nM. In studies using HCT116 cells, NCB-0846 demonstrated a 6.8-fold higher cell growth-inhibitory activity compared to its inactive diastereomer, NCB-0970. Furthermore, NCB-0846 was found to suppress the sphere- and tumor-forming activities of colorectal cancer cells, suggesting its potential to target cancer stem cells.
Signaling Pathways Under Scrutiny
Both this compound and NCB-0846 exert their anti-cancer effects by targeting the TNIK-mediated Wnt signaling pathway. Dysregulation of this pathway is a hallmark of over 90% of colorectal cancers.
Caption: The Wnt signaling pathway and the points of intervention for this compound and NCB-0846.
Experimental Corner: Methodologies for Evaluation
To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are paramount. Below are generalized methodologies for key experiments cited in the evaluation of these TNIK inhibitors.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the inhibitors on cancer cells.
Caption: A typical workflow for a cell viability assay using the MTT method.
Protocol:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of either this compound or NCB-0846. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of the inhibitors.
Protocol:
-
Cell Lysis: HCT116 cells are treated with the inhibitors for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., TNIK, β-catenin, or downstream Wnt targets like c-Myc and Cyclin D1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
Both this compound and NCB-0846 are potent inhibitors of TNIK with significant anti-proliferative effects in colorectal cancer cells. Based on the available in vitro data, NCB-0846 demonstrates a slightly lower IC50 for TNIK, suggesting higher potency at the enzymatic level. However, without direct comparative studies, it is challenging to definitively declare one as superior in a cellular context.
Future research should focus on a head-to-head comparison of these two inhibitors in a panel of colorectal cancer cell lines with different genetic backgrounds. In vivo studies comparing their efficacy, pharmacokinetics, and toxicity profiles in animal models of colorectal cancer will also be crucial for determining their therapeutic potential. For researchers in the field, the choice between these inhibitors may depend on the specific experimental goals, with NCB-0846 showing promise in targeting cancer stemness. As our understanding of the nuanced roles of TNIK in colorectal cancer evolves, so too will the strategies for its therapeutic inhibition.
References
- 1. TNIKの阻害は大腸がん幹細胞を抑制する | おすすめのコンテンツ | Nature Communications | Nature Portfolio [natureasia.com]
- 2. TNIK inhibition abrogates colorectal cancer stemness [ideas.repec.org]
- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
A Comparative Analysis of Tnik-IN-4 and Mebendazole Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two compounds, Tnik-IN--4 and Mebendazole, both of which have demonstrated relevance in cancer research. Tnik-IN-4 is a known inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway. Mebendazole, a well-established anti-parasitic drug, is being repurposed for oncology and has been shown to inhibit tubulin polymerization and, more recently, TNIK activity. This comparison synthesizes available experimental data to offer an objective overview for research and drug development professionals.
Quantitative Data Summary
The following tables summarize the reported potency of this compound and Mebendazole from various in vitro studies. It is important to note that a direct, head-to-head comparison of these two compounds in the same experimental setting is not currently available in the reviewed literature. Therefore, the presented data is a compilation from independent studies, and direct comparisons of absolute values should be made with caution.
Table 1: Potency Against TNIK Kinase
| Compound | Assay Type | Potency Metric | Value (µM) | Source |
| This compound | Biochemical Assay | IC50 | 0.61 | [1] |
| Mebendazole | Biochemical Assay | Kd | ~1 | [2][3] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: Cytotoxic Potency Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Potency Metric | Value (µM) | Source |
| This compound | HCT116 | Colorectal Cancer | IC50 | 36.423 | [1] |
| Mebendazole | HCT116 | Colorectal Cancer | IC50 | <5 | |
| RKO | Colorectal Cancer | IC50 | <5 | ||
| HT29 | Colorectal Cancer | IC50 | <5 | ||
| 060919 | Glioblastoma | IC50 | 0.11 - 0.31 | ||
| GL261 | Glioblastoma | IC50 | 0.24 | ||
| H295R | Adrenocortical Cancer | IC50 | 0.23 | ||
| SW-13 | Adrenocortical Cancer | IC50 | 0.27 | ||
| A549, H129, H460 | Non-Small Cell Lung Cancer | IC50 | ~0.16 | ||
| Gastric Cancer Cell Lines | Gastric Cancer | IC50 | 0.39 - 1.25 | ||
| K562 | Chronic Myeloid Leukemia | IC50 | 0.1043 | [4] |
Mechanisms of Action
This compound acts as a direct inhibitor of TNIK, a serine/threonine kinase. TNIK is a crucial component of the Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a key step in activating the transcription of Wnt target genes that drive cell proliferation. By inhibiting TNIK's kinase activity, this compound is designed to suppress this signaling cascade, thereby impeding the growth of cancers dependent on aberrant Wnt signaling.
Mebendazole exhibits a multi-faceted anti-cancer effect. Its primary and most well-characterized mechanism is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Additionally, Mebendazole has been identified as a potent inhibitor of TNIK, suggesting that it also modulates the Wnt signaling pathway. This dual mechanism of action, targeting both the cytoskeleton and a key oncogenic signaling pathway, makes Mebendazole a compound of significant interest in oncology research.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt signaling pathway and points of inhibition.
Caption: Mebendazole's mechanism of microtubule disruption.
Caption: Experimental workflows for key assays.
Experimental Protocols
TNIK Kinase Assay (ADP-Glo™ Assay)
This protocol is a generalized procedure based on commercially available ADP-Glo™ kinase assay kits, which are commonly used to determine the potency of kinase inhibitors.
Objective: To measure the in vitro inhibitory activity of this compound and Mebendazole against the TNIK enzyme.
Methodology:
-
Reagent Preparation:
-
Recombinant human TNIK enzyme is diluted to a working concentration in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
The kinase substrate (e.g., Myelin Basic Protein) and ATP are prepared in kinase buffer at the desired concentrations.
-
This compound and Mebendazole are serially diluted in DMSO and then further diluted in kinase buffer to achieve the final assay concentrations.
-
-
Kinase Reaction:
-
The kinase reaction is initiated by adding the TNIK enzyme to wells of a 96- or 384-well plate containing the substrate, ATP, and the test compound or vehicle control (DMSO).
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP and to provide the necessary components for a luciferase/luciferin reaction. The plate is incubated for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Tubulin Polymerization Assay
This protocol outlines a common method for assessing the effect of compounds on in vitro tubulin polymerization.
Objective: To determine the inhibitory effect of Mebendazole on the polymerization of tubulin.
Methodology:
-
Reagent Preparation:
-
Lyophilized purified tubulin (e.g., from bovine brain) is reconstituted on ice in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
A stock solution of GTP is prepared in general tubulin buffer.
-
Mebendazole is dissolved in DMSO and then serially diluted to the desired concentrations in general tubulin buffer.
-
-
Polymerization Reaction:
-
The reaction is set up in a pre-chilled 96-well plate on ice.
-
The tubulin solution and the test compound (Mebendazole) or vehicle control are added to the wells.
-
Polymerization is initiated by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
The increase in absorbance at 340 nm, which is due to light scattering by the forming microtubules, is monitored every minute for a set period (e.g., 60 minutes).
-
The absorbance values are plotted against time to generate polymerization curves.
-
The effect of Mebendazole is quantified by comparing the rate and extent of polymerization in its presence to the vehicle control. The IC50 for inhibition of polymerization can be determined from dose-response curves.
-
Conclusion
Both this compound and Mebendazole are valuable tools for cancer research, targeting the TNIK kinase. This compound is a specific inhibitor of TNIK, while Mebendazole possesses a dual mechanism of action, inhibiting both tubulin polymerization and TNIK. Based on the available data, Mebendazole appears to have broader and more potent cytotoxic effects against a variety of cancer cell lines in the sub-micromolar to low micromolar range, likely due to its well-established role as a microtubule-disrupting agent. While this compound shows a slightly higher potency against the isolated TNIK enzyme in a biochemical assay, its cellular potency appears to be lower. The repurposing of Mebendazole is a compelling area of investigation due to its multi-target effects and established safety profile as an anti-parasitic drug. Further studies directly comparing the efficacy and off-target effects of these and other TNIK inhibitors in various cancer models are warranted to fully elucidate their therapeutic potential.
References
validation of Tnik-IN-4 as a specific TNIK inhibitor
A comprehensive analysis of current small-molecule inhibitors targeting Traf2- and NCK-interacting kinase (TNIK), a critical regulator in Wnt signaling and other cellular processes. This guide provides a comparative overview of key inhibitors, their biochemical potency, cellular activity, and selectivity, supported by experimental data and protocols.
Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis due to its pivotal role in the Wnt signaling pathway. Dysregulation of TNIK activity is implicated in the progression of various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[1][2] This has spurred the development of small-molecule inhibitors aimed at modulating its kinase function. This guide offers a comparative analysis of prominent TNIK inhibitors to aid researchers and drug development professionals in their evaluation.
It is important to note that extensive searches for a compound specifically named Tnik-IN-4 did not yield any publicly available information. Therefore, this guide focuses on a comparison of other well-characterized TNIK inhibitors for which experimental data is available.
Biochemical Potency and Selectivity
The specificity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects. The following table summarizes the in vitro biochemical potency and selectivity of key TNIK inhibitors.
| Compound | TNIK IC50/Ki | Off-Target Profile | Reference |
| NCB-0846 | IC50: 21 nM | Inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK at 100 nM. | [3][4] |
| INS018_055 (Rentosertib) | IC50: 6 nM (in a separate report) | Highly selective in a kinome panel. | [3] |
| KY-05009 | Ki: 100 nM | - | - |
| Compound 35b | IC50: 6 nM | Excellent kinase selectivity reported. |
Cellular Activity and Target Engagement
Effective inhibition of TNIK within a cellular context is a critical validation step. The table below outlines the cellular activities of various TNIK inhibitors.
| Compound | Cell-Based Assay | Key Findings | Reference |
| NCB-0846 | HCT116 cell proliferation | Inhibited cancer cell growth. | |
| INS018_055 (Rentosertib) | Phase 2a clinical trial (IPF) | Showed a manageable safety profile and dose-dependent improvement in forced vital capacity (FVC). | |
| Compound 35b | HCT116 cell proliferation | IC50: 2.11 µM |
Experimental Methodologies
Accurate and reproducible experimental design is fundamental to the validation of kinase inhibitors. Below are detailed protocols for key assays used in the characterization of TNIK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant TNIK enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).
-
Add 2 µL of TNIK enzyme.
-
Add 2 µL of a substrate/ATP mix (containing MBP and ATP).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against TNIK and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Cool the samples to room temperature and lyse the cells by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of the soluble protein fraction by SDS-PAGE and Western blotting using an anti-TNIK antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble TNIK at higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in TNIK inhibition and its validation, the following diagrams are provided.
Caption: The canonical Wnt signaling pathway illustrating the central role of TNIK.
Caption: A generalized workflow for the validation of a TNIK inhibitor.
Caption: Logical relationship of key validation parameters for a TNIK inhibitor.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical TNIK Inhibitors: TNIK-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrosis due to its pivotal role in regulating key signaling pathways, including the Wnt and Transforming Growth Factor-beta (TGF-β) pathways. This guide provides a comparative overview of the preclinical data for the novel TNIK inhibitor, TNIK-IN-4 (also known as INS018_055 or rentosertib), and other notable TNIK inhibitors: KY-05009, NCB-0846, and the repurposed drug mebendazole. The information is compiled from various preclinical studies to facilitate an objective comparison of their performance.
At a Glance: Comparative Efficacy of TNIK Inhibitors
The following tables summarize the key quantitative data from preclinical studies of this compound and its counterparts. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound (INS018_055) | TNIK | Radiometric | 31 nM | [1] |
| KY-05009 | TNIK | ATP competition | Ki = 100 nM | [2] |
| NCB-0846 | TNIK | Cell-free assay | 21 nM | [3] |
| Mebendazole | TNIK | Kinase activity | Kd = ~1 µM | --- |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | Endpoint | IC50 | Reference |
| This compound (INS018_055) | LX-2 (hepatic stellate) | Western Blot | COL1 expression | 63 nM | [4] |
| This compound (INS018_055) | LX-2 (hepatic stellate) | Western Blot | α-SMA expression | 123 nM | [4] |
| This compound (INS018_055) | MRC-5 (lung fibroblast) | Western Blot | TGF-β-mediated α-SMA | 27 nM | |
| This compound (INS018_055) | IPF patient fibroblasts | Western Blot | TGF-β-mediated α-SMA | 50 nM | |
| KY-05009 | RPMI8226 (multiple myeloma) | Proliferation Assay | Cell Proliferation | Dose-dependent inhibition (0.1-30 µM) | |
| NCB-0846 | HCT116 (colorectal cancer) | ATP production | Cell Growth | - | |
| A novel derivative of NCB-0846 (35b) | HCT116 (colorectal cancer) | Cell inhibitory activity | - | 2.11 µM |
Table 3: In Vivo Efficacy
| Inhibitor | Model | Dosing | Key Findings | Reference |
| This compound (INS018_055) | Bleomycin-induced lung fibrosis (mouse) | - | Reduced fibrotic areas by >50%, improved lung function | |
| This compound (INS018_055) | CCl4-induced liver fibrosis (mouse) | 3 and 10 mg/kg b.i.d. | Significantly reduced steatosis and fibrosis score | |
| NCB-0846 | HCT116 xenograft (mouse) | - | Suppressed tumor growth | |
| NCB-0846 | Apcmin/+ (intestinal tumorigenesis mouse model) | - | Suppressed Wnt-driven intestinal tumorigenesis | |
| A novel derivative of NCB-0846 (35b) | HCT116 xenograft (mouse) | 50 mg/kg p.o. twice daily | Suppressed tumor growth | |
| Mebendazole derivative (OBD9) | HCT116 xenograft (mouse) | 30 and 60 mg/kg every other day | Suppressed tumor growth |
Table 4: Pharmacokinetic Parameters
| Inhibitor | Species | Route | Key Parameters | Reference |
| This compound (INS018_055) | Mouse | IV | t1/2 = 1.22 h, CL = 123.5 mL/min/kg | |
| This compound (INS018_055) | Mouse | Oral (30 mg/kg) | Cmax = 1010 ng/mL, tmax = 0.25 h, F = 44% | |
| This compound (INS018_055) | Dog | IV | t1/2 = 1.65 h, CL = 32.2 mL/min/kg | |
| This compound (INS018_055) | Dog | Oral (10 mg/kg) | Cmax = 536 ng/mL, tmax = 0.708 h, F = 22% | |
| NCB-0846 | - | - | Poor pharmacokinetic properties reported | |
| A novel derivative of NCB-0846 (35b) | - | Oral | Bioavailability = 84.64% | |
| Mebendazole | Human | Oral | Poor bioavailability (~17-20%), t1/2 = 3-6 h |
Signaling Pathways and Mechanisms of Action
TNIK inhibitors primarily exert their effects by modulating the Wnt and TGF-β signaling pathways, both of which are critical drivers of cell proliferation, differentiation, and fibrosis.
Wnt Signaling Pathway
TNIK is an essential activator of the canonical Wnt signaling pathway. It phosphorylates T-cell factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation and survival. By inhibiting TNIK, these compounds prevent TCF4 phosphorylation, thereby suppressing Wnt-dependent gene transcription and inhibiting the growth of cancer cells that are reliant on this pathway.
References
- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Tnik-IN-4: A Comparative Guide to a Novel TNIK Inhibitor for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tnik-IN-4's performance against other Traf2- and Nck-interacting kinase (TNIK) inhibitors, supported by experimental data and detailed protocols.
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology, primarily due to its essential role as an activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, notably colorectal cancer.[1][2] this compound is a novel and potent small-molecule inhibitor of TNIK, offering a valuable tool for investigating the therapeutic potential of targeting the Wnt pathway. This guide details the mechanism of action of this compound, provides a comparative analysis of its efficacy alongside other TNIK inhibitors, and outlines key experimental protocols for its cross-validation in different cell lines.
Mechanism of Action: this compound and the Wnt Signaling Pathway
This compound functions by inhibiting the kinase activity of TNIK. In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. TNIK is a crucial component of this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes that drive cell proliferation, survival, and migration.[2] By inhibiting TNIK, this compound effectively blocks this phosphorylation event, leading to the suppression of Wnt-mediated gene expression and subsequent anti-tumor effects.[1]
Comparative Efficacy of TNIK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable TNIK inhibitors against the TNIK enzyme and various cancer cell lines. This data allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Target/Cell Line | IC50 (µM) | Reference(s) |
| This compound | TNIK (enzyme) | 0.050 | [1] |
| HCT116 (colorectal) | 36.423 | ||
| TNIK-IN-2 | TNIK (enzyme) | 1.3337 | |
| HCT116 (colorectal) | 31.26 | ||
| TNIK-IN-3 | TNIK (enzyme) | 0.026 | |
| HCT116 (colorectal) | 4.26 | ||
| DLD-1 (colorectal) | 8.00 | ||
| INS018_055 | TNIK (enzyme) | 0.0078 | |
| LX-2 (hepatic stellate) | 0.063 (COL1 expression) | ||
| MRC-5 (lung fibroblast) | 0.027 (α-SMA expression) |
Experimental Protocols
To facilitate the cross-validation of this compound's effects in your own research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression of downstream targets of the Wnt signaling pathway.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer with protease and phosphatase inhibitors to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-TCF4, total TCF4, c-Myc, Axin2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
References
Confirming On-Target Effects of TNIK Inhibition: A Comparative Guide to Tnik-IN-4 and TNIK siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative small molecule inhibitor, Tnik-IN-4 (exemplified by NCB-0846), and small interfering RNA (siRNA) for confirming the on-target effects of inhibiting the Traf2- and NCK-interacting kinase (TNIK). The data presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers validating TNIK as a therapeutic target.
Executive Summary
Both this compound and TNIK siRNA effectively modulate the Wnt signaling pathway, a key pathway in which TNIK plays a crucial role.[1][2][3] Experimental evidence demonstrates that both methodologies lead to a reduction in the expression of Wnt target genes and produce similar phenotypic outcomes, such as decreased cell viability and proliferation in cancer cell lines.[2][4] The convergence of results from both a chemical inhibitor and a genetic knockdown approach provides strong evidence for the on-target activity of this compound.
On-Target Effect Comparison: this compound vs. TNIK siRNA
To validate the on-target effects of this compound, a direct comparison with the effects of TNIK-specific siRNA is essential. The following tables summarize the key quantitative data from studies on colorectal cancer (CRC) and lung squamous cell carcinoma (LSCC) cell lines.
Table 1: Effect on Wnt Signaling Pathway
| Parameter | Method | Cell Line | Result | Reference |
| TCF/LEF Reporter Activity | TNIK siRNA | Ls174T | Suppression of TOPFlash activity | |
| NCB-0846 (this compound analog) | HCT116, DLD-1 | Inhibition of TCF/LEF transcriptional activity | ||
| Wnt Target Gene Expression (AXIN2, MYC) | TNIK siRNA | HCT116 | Reduced expression | |
| NCB-0846 | HCT116, DLD-1 | Reduced expression | ||
| TCF4 Phosphorylation | NCB-0846 | HCT116 | Induced faster migration of phosphorylated TCF4 |
Table 2: Phenotypic Effects
| Parameter | Method | Cell Line | Result | Reference |
| Cell Viability/Proliferation | TNIK siRNA | LK2, NCI-H520 (LSCC) | Significant reduction in cell viability | |
| NCB-0846 | Panel of LSCC cell lines | Dose-dependent reduction in cell viability | ||
| TNIK siRNA | IM-9 (Multiple Myeloma) | Inhibition of cell proliferation | ||
| TNIK siRNA + NCB-0846 | NCI-H520 (TNIK knockdown) | No further reduction in cell viability with NCB-0846, confirming on-target effect | ||
| Cell Growth and Death | TNIK siRNA | Gastric Cancer Cells | Inhibition of cell growth and induction of cell death |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt signaling pathway.
-
Cell Culture and Transfection:
-
Seed HEK293T or other suitable cells in 96-well plates.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with either this compound at various concentrations or transfect with TNIK-specific siRNA or a scrambled control siRNA.
-
For Wnt pathway activation, cells can be stimulated with Wnt3a-conditioned media.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The results are typically expressed as fold change relative to the control.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as TNIK and downstream targets of the Wnt pathway.
-
Cell Lysis:
-
Treat cells with this compound or transfect with TNIK siRNA.
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TNIK, anti-AXIN2, anti-c-MYC, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or transfect with TNIK siRNA.
-
-
MTS Reagent Addition:
-
After the desired treatment period (e.g., 72 hours), add MTS reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Express the results as a percentage of the viability of control-treated cells.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway and the experimental logic for confirming on-target effects.
References
validating the anti-fibrotic activity of Tnik-IN-4
A comprehensive guide comparing the performance of Tnik-IN-4 (INS018_055/Rentosertib) against existing anti-fibrotic therapies, supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of the novel anti-fibrotic agent, this compound, with current treatment alternatives. The information is compiled from preclinical and clinical data, highlighting the compound's efficacy, mechanism of action, and safety profile.
Executive Summary
Comparison with Current Anti-Fibrotic Therapies
The current standard of care for IPF includes two approved drugs: Nintedanib and Pirfenidone. While these drugs can slow the progression of the disease, they do not halt or reverse it, and their use is often limited by adverse effects. This compound presents a novel mechanism of action by targeting TNIK, a kinase that has not been a major focus of other anti-fibrotic medications.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other agents.
Table 1: In Vitro Potency of this compound (INS018-055)
| Target/Assay | Cell Line | IC50 |
| TNIK Kinase Activity | - | 7.8 nM |
| TGF-β-mediated COL1 Expression | LX-2 (Human Hepatic Stellate Cells) | 63 nM |
| TGF-β-mediated α-SMA Expression | LX-2 (Human Hepatic Stellate Cells) | 123 nM |
| TGF-β-mediated α-SMA Expression | MRC-5 (Human Lung Fibroblasts) | 27 nM |
| TGF-β-mediated α-SMA Expression | IPF Patient Fibroblasts | 50 nM |
| Collagen Production | LX-2 (Human Hepatic Stellate Cells) | 42 nM |
Table 2: Preclinical Pharmacokinetics of this compound (INS018-055)
| Species | Administration | Dose | Cmax | Tmax | Bioavailability (F) | Half-life (t1/2) | Clearance |
| Mouse | Intravenous | - | - | - | - | 1.22 h | 123.5 mL/min/kg |
| Mouse | Oral | 30 mg/kg | 1010 ng/mL | 0.25 h | 44% | - | - |
| Dog | Intravenous | - | - | - | - | 1.65 h | 32.2 mL/min/kg |
| Dog | Oral | 10 mg/kg | 536 ng/mL | 0.708 h | 22% | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Fibroblast Assays
Objective: To determine the in vitro anti-fibrotic activity of this compound.
Methodology:
-
Cell Culture: Human lung fibroblasts (MRC-5), hepatic stellate cells (LX-2), or primary fibroblasts isolated from IPF patients are cultured under standard conditions.
-
Stimulation: Cells are stimulated with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, characterized by the expression of alpha-smooth muscle actin (α-SMA) and collagen.
-
Treatment: Cells are co-treated with TGF-β and varying concentrations of this compound.
-
Analysis: The expression of fibrotic markers such as α-SMA and collagen is quantified using methods like Western blotting or immunofluorescence. The half-maximal inhibitory concentration (IC50) is then calculated.
Bleomycin-Induced Lung Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.
Methodology:
-
Induction of Fibrosis: Mice are intratracheally instilled with bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: A cohort of mice is treated with this compound, administered orally, via inhalation, or topically. A control group receives a placebo.
-
Assessment: After a specified treatment period, the extent of lung fibrosis is assessed through histological analysis (e.g., Ashcroft scoring), and lung function is measured. In some studies, this compound was also tested in combination with Nintedanib and Pirfenidone.
Clinical Trials
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in humans.
Methodology:
-
Phase I: A randomized, double-blind, placebo-controlled trial was conducted in healthy participants to evaluate the safety and pharmacokinetic profile of this compound.
-
Phase II: A multicenter, double-blind, randomized, placebo-controlled trial is ongoing to assess the safety and efficacy of this compound in patients with Idiopathic Pulmonary Fibrosis.
Visualizing the Science
Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the science behind this compound.
Caption: this compound inhibits TNIK, a key node in profibrotic signaling pathways.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tnik-IN-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Tnik-IN-4, a potent inhibitor of the TRAF2- and NCK-interacting kinase (TNIK). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of potentially hazardous small molecule kinase inhibitors and general laboratory chemical waste.
It is imperative to consult your institution's specific safety protocols and to obtain and review the official Safety Data Sheet (SDS) for this compound from the supplier before proceeding with any handling or disposal. As with many biologically active small molecules, this compound should be treated as a potentially hazardous chemical, necessitating careful handling to prevent exposure and environmental contamination.
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory chemical waste disposal is to prevent harm to individuals and the environment. This is achieved through the proper segregation, containment, and labeling of all chemical waste. Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash receptacles[1][2].
Safety Operating and Disposal Plan
Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or in solution), appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult the official SDS and your institution's safety officer.
Step-by-Step Disposal Procedures for this compound
The following protocols outline the recommended steps for the safe disposal of this compound in its various forms.
1. Solid Waste Disposal (Unused compound, contaminated consumables):
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory waste. This includes items such as gloves, weighing paper, pipette tips, and any absorbent material used for spills.
-
Containment: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Heavily contaminated items should be double-bagged in clear poly bags before being placed in the container[1].
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name "this compound" and any other chemical contaminants present.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Do not mix with non-hazardous waste.
2. Liquid Waste Disposal (Solutions containing this compound):
-
Segregation: Do not pour any liquid waste containing this compound down the drain[1][2]. Collect all liquid waste in a dedicated, sealed, and compatible hazardous waste container. Organic solvent solutions must not be discharged into the sewer system.
-
Containment: Use a designated, leak-proof container appropriate for the solvents used (e.g., a glass bottle for organic solvents). Do not overfill the container.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must detail the full chemical names of all components, including "this compound," and their approximate concentrations. Vague descriptions are not acceptable.
-
Disposal: Store the sealed and labeled container in a designated and properly ventilated waste accumulation area until it is collected by your institution's EHS office or a licensed hazardous waste disposal service.
3. "Empty" Container Disposal:
-
Decontamination: To be considered "RCRA empty," a container that held this compound must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous liquid waste and disposed of accordingly.
-
Final Disposal: Once properly decontaminated, the empty container can typically be disposed of as non-hazardous waste, though institutional policies may vary. Consult your EHS office for specific guidance.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | Assay Type | IC₅₀ Value | Cell Line | Reference |
| TNIK | Biochemical Assay | 0.61 µM | - | |
| HCT116 | Cell Viability | 36.423 µM | HCT116 |
Experimental Protocols
Cell Viability Assay with HCT116 Cells
The following is a representative protocol for determining the inhibitory activity of this compound on a colorectal cancer cell line, based on available literature.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of HCT116 human colorectal cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.4 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the treated cells for a specified period, for example, 72 hours, under standard cell culture conditions.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Signaling Pathway Diagram
This compound functions by inhibiting the TNIK kinase, a critical component of the Wnt signaling pathway. TNIK is known to phosphorylate T-cell factor 4 (TCF4), which, in complex with β-catenin, activates the transcription of Wnt target genes that promote cell proliferation.
Caption: this compound inhibits the TNIK kinase in the Wnt signaling pathway.
References
Personal protective equipment for handling Tnik-IN-4
Essential Safety and Handling Guide for Tnik-IN-4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent Traf2- and Nck-interacting protein kinase (TNIK) inhibitor.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule kinase inhibitor necessitates cautious handling. The following PPE is mandatory when handling this compound in solid or solution form, based on safety protocols for similar compounds.[2]
Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Chemotherapy-rated gloves (ASTM D6978) are recommended.[3] A disposable, back-closing gown is preferred.[3] ANSI Z87.1 certified.[3] |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | Change gloves immediately if contaminated. Back-closing with knit cuffs. Provides a full seal around the eyes. Recommended in addition to goggles. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Chemotherapy-rated gloves. Impermeable to liquids. Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Heavy-duty, chemical-resistant gloves. |
Experimental Protocols
Receiving and Storage
Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C or -80°C to maintain stability. Confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions
All handling of solid this compound and the preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood with absorbent, disposable bench paper.
-
Equilibration : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust. Use dedicated spatulas and weighing boats.
-
Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution : Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Aliquoting : It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Solutions : Store stock solutions at -20°C or -80°C as recommended to maintain stability.
Spill Management
In the event of a spill, evacuate the area of all personnel and ensure the area is well-ventilated. For personal protection during cleanup, refer to the PPE recommendations. Cover drains and collect the spilled material, then dispose of it as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
